5,6-O-Isopropylidene-L-ascorbic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXUQBFHDHCZAD-MHTLYPKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Antioxidant Properties of 5,6-O-Isopropylidene-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C), engineered for enhanced stability. By protecting the C5 and C6 hydroxyl groups, this modification mitigates the rapid oxidation that limits the therapeutic and commercial applications of L-ascorbic acid. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, drawing upon existing literature for L-ascorbic acid and its derivatives. This document synthesizes available data on its free-radical scavenging capabilities, presents generalized experimental protocols for its assessment, and illustrates the key signaling pathways likely influenced by this stabilized antioxidant. It is important to note that while the antioxidant potential of this compound is widely acknowledged, specific quantitative data from direct in-vitro antioxidant assays are limited in publicly accessible literature. Much of the data presented herein is based on the well-established antioxidant profile of L-ascorbic acid and comparative studies of its derivatives.
Introduction
L-ascorbic acid is a potent, water-soluble antioxidant that plays a crucial role in protecting biological systems from oxidative stress. However, its inherent instability in the presence of oxygen, light, and heat poses significant challenges for its formulation in pharmaceutical and cosmetic products. The synthesis of this compound addresses this limitation by introducing a protective isopropylidene group, thereby enhancing its shelf-life and potential for sustained therapeutic action. This modification is not expected to significantly alter the core antioxidant mechanism, which is centered on the enediol moiety of the ascorbic acid structure. This guide will delve into the antioxidant characteristics of this stabilized derivative.
Antioxidant Mechanism of Action
The antioxidant activity of L-ascorbic acid and its derivatives, including this compound, is primarily attributed to its ability to donate electrons to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process is summarized in the following diagram:
Caption: General mechanism of ascorbic acid as a free radical scavenger.
Quantitative Antioxidant Data
Direct quantitative data for this compound from standardized antioxidant assays is not extensively available in the peer-reviewed literature. The following table provides a comparative summary of typical antioxidant values for L-ascorbic acid, which serves as a benchmark for its derivatives. It is anticipated that this compound would exhibit comparable, if not slightly modulated, antioxidant activity due to its structural similarity.
| Antioxidant Assay | L-ascorbic acid (Reference) | This compound | Reference |
| DPPH Radical Scavenging Activity (IC50) | ~3-5 µg/mL | Data not available | [1][2] |
| ABTS Radical Scavenging Activity (IC50) | ~5-10 µg/mL | Data not available | |
| Ferric Reducing Antioxidant Power (FRAP) | High | Data not available | |
| Oxygen Radical Absorbance Capacity (ORAC) | High | Data not available |
Note: The IC50 values for L-ascorbic acid can vary depending on the specific experimental conditions. The absence of data for this compound highlights a gap in the current research literature.
Experimental Protocols for Antioxidant Assays
The following are generalized protocols for common in-vitro antioxidant assays. These methodologies would require optimization for the specific analysis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Caption: Generalized workflow for the DPPH antioxidant assay.
Methodology:
-
Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, this compound, L-ascorbic acid (as a positive control).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compound and L-ascorbic acid in methanol.
-
Add the DPPH solution to each dilution of the sample and the control.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), this compound, L-ascorbic acid (as a positive control).
-
Procedure:
-
Prepare the FRAP reagent.
-
Prepare various concentrations of the test compound and L-ascorbic acid.
-
Add the FRAP reagent to the sample and control solutions.
-
Incubate the mixture at a specified temperature (e.g., 37°C).
-
Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).
-
Cellular Antioxidant Mechanisms and Signaling Pathways
Caption: Inferred Nrf2 signaling pathway activation by ascorbic acid derivatives.
The stabilization of L-ascorbic acid in the form of this compound may lead to more sustained intracellular levels of the active compound, potentially resulting in a more prolonged activation of the Nrf2 pathway and enhanced cytoprotective effects.
Conclusion and Future Directions
This compound is a promising and stable derivative of L-ascorbic acid with significant antioxidant potential. Its enhanced stability makes it an attractive candidate for various applications in the pharmaceutical and cosmetic industries. However, there is a clear need for further research to quantify its antioxidant activity using a range of standardized assays and to elucidate its specific interactions with cellular signaling pathways. Future studies should focus on generating direct comparative data against L-ascorbic acid and other derivatives to fully characterize its antioxidant profile and therapeutic potential.
References
molecular structure of 5,6-O-Isopropylidene-L-ascorbic acid
An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic derivative of L-ascorbic acid, commonly known as Vitamin C. It is formed by the protection of the C-5 and C-6 hydroxyl groups of ascorbic acid through the formation of a cyclic ketal with acetone. This structural modification imparts significantly greater stability to the molecule, particularly against oxidation, compared to its parent compound.[1][2] This enhanced stability makes it a valuable intermediate in the synthesis of other ascorbic acid derivatives and a more robust compound for use in various research, pharmaceutical, and cosmetic applications.[1][2] Its primary roles include acting as a stable form of Vitamin C, a versatile chiral building block for organic synthesis, and a potent antioxidant.[1][3][4]
Molecular Structure and Identification
The fundamental structure of this compound consists of the γ-lactone ring of ascorbic acid fused with a 1,3-dioxolane ring formed by the isopropylidene protecting group.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2H-furan-5-one[1] |
| CAS Number | 15042-01-0[1][2] |
| Molecular Formula | C₉H₁₂O₆[1][2] |
| Molecular Weight | 216.19 g/mol [1][2][5][6] |
| InChI | 1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1[6] |
| SMILES | CC1(C)OC--INVALID-LINK--[C@H]2OC(=O)C(O)=C2O |
References
- 1. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [chemicalbook.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. L-Ascorbic acid, 5,6-O-(1-methylethylidene)- | C9H12O6 | CID 54691418 - PubChem [pubchem.ncbi.nlm.nih.gov]
(+)-5,6-O-Isopropylidene-L-ascorbic acid CAS number and identification
An In-depth Technical Guide to (+)-5,6-O-Isopropylidene-L-ascorbic acid
Introduction
(+)-5,6-O-Isopropylidene-L-ascorbic acid, also known as L-Ascorbic acid acetonide, is a synthetic derivative of L-ascorbic acid (Vitamin C).[1][2] This modification, where an isopropylidene group protects the 5- and 6-hydroxyl groups of ascorbic acid, enhances the compound's stability and solubility in certain solvents compared to its parent molecule.[1] These characteristics make it a valuable intermediate in organic synthesis and a subject of interest for various applications, including cosmetics and pharmaceuticals.[1][3] This guide provides a comprehensive overview of its identification, properties, synthesis, and applications for researchers and drug development professionals.
Identification and Physicochemical Properties
The key identification and physicochemical properties of (+)-5,6-O-Isopropylidene-L-ascorbic acid are summarized in the table below.
| Property | Value | References |
| CAS Number | 15042-01-0 | [1][4][5] |
| Synonyms | 5,6-O-Isopropylidene-L-ascorbic acid, L-Ascorbic acid acetonide | [1][2][4][5] |
| Molecular Formula | C₉H₁₂O₆ | [1][4][5] |
| Molecular Weight | 216.19 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 210 °C (decomposes) | [4][6] |
| Optical Rotation | [α]¹⁹/D +25.3°, c = 1 in H₂O; [α]²⁰/D +8 to +12°, c = 5 in MeOH | [1][4] |
| Purity | ≥ 98% | [1][4] |
| Solubility | Soluble in DMSO (100 mg/mL) | [7] |
| Storage | 2-8°C, keep dry | [1][4][5] |
Spectroscopic Data
The structural confirmation of (+)-5,6-O-Isopropylidene-L-ascorbic acid is typically achieved through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR data reveals characteristic peaks for the protons in the molecule. For example, a publication reported the following shifts: δ: H-4(4.714-4.708,d,1H), H-5(4.282-4.241,dt,1H), H-6(4.118-4.079,t,1H), H-6(3.901-3.864,t,1H), CH₃(1.255,s,6H), 2-OH(11.302,s,1H), 3-OH(8.489,s,1H). The peaks for the hydroxyl groups were observed to be exchangeable with D₂O.[8]
-
¹³C NMR spectral data is also available for this compound.[9]
-
-
Infrared (IR) Spectroscopy : IR spectra are available and can be used to identify the functional groups present in the molecule.[10]
-
Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight of the compound. One study reported a mass-to-charge ratio (m/z) of 215 (MH-).[8]
Experimental Protocols: Synthesis
Several methods for the synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid have been reported. The general principle involves the acid-catalyzed reaction of L-ascorbic acid with an acetone source.
Protocol 1: Synthesis using Acetone and 2,2-Dimethoxypropane
This method utilizes 2,2-dimethoxypropane as both a reagent and a water scavenger.
Materials:
-
L-ascorbic acid (16 g)
-
Acetone (80 ml)
-
2,2-dimethoxypropane (18.8 ml)
-
Hydrogen chloride (gas)
Procedure:
-
A mixture of L-ascorbic acid, acetone, and 2,2-dimethoxypropane is stirred for 15 minutes at room temperature.[11]
-
Hydrogen chloride gas is slowly bubbled through the reaction mixture over 5 minutes.[11]
-
The mixture is then stirred for an additional hour at room temperature.[11]
-
Approximately half of the acetone is removed under reduced pressure.[11]
-
The mixture is cooled in an ice bath to induce precipitation.[11]
-
The resulting precipitate is filtered and washed with cold acetone (30 ml) to yield the product.[11]
Protocol 2: Synthesis using Dry Acetone and Hydrogen Chloride
This is a more direct acetalization method.
Materials:
-
L-ascorbic acid (0.528 g, 0.003 moles)
-
Dry distilled acetone (50 mL)
-
Dry hydrogen chloride (gas)
-
n-hexane (20 mL)
Procedure:
-
L-ascorbic acid is placed in a flask with dry distilled acetone.[3]
-
A rapid stream of dry hydrogen chloride gas is bubbled through the mixture, followed by stirring for 20 minutes.[3]
-
n-hexane (20 mL) is added, and the mixture is stirred further and then chilled in an ice-water bath.[3]
-
The supernatant is decanted. The precipitate is washed with an acetone-hexane mixture (3:7 v/v), stirred, cooled, and the supernatant is again extracted.[3]
Protocol 3: Synthesis using Acetone and Fuming Sulfuric Acid
This industrial method uses a strong acid catalyst.
Materials:
-
L-ascorbic acid (176.1 g, 1.0 mole)
-
Acetone (557.8 g, 9.6 moles)
-
28% fuming sulfuric acid (54.3 g, 0.2 moles)
Procedure:
-
Under a nitrogen atmosphere, acetone is cooled to -5 °C.[12]
-
Fuming sulfuric acid is added dropwise to the cooled acetone.[12]
-
L-ascorbic acid is then added to the mixture.[12]
-
The reaction is allowed to proceed at -5 °C for 17 hours.[12]
-
The product is collected by filtration and washed with cold acetone.[12]
Visualizations
Applications and Biological Relevance
(+)-5,6-O-Isopropylidene-L-ascorbic acid serves as a more stable form of Vitamin C, making it suitable for various applications where the lability of L-ascorbic acid is a concern.
-
Cosmetic Formulations : Due to its enhanced stability and antioxidant properties, it is a valuable ingredient in skincare products.[1] It is recognized for its ability to promote collagen synthesis, which can help improve skin texture and reduce the appearance of aging.[1]
-
Pharmaceutical Industry and Research : This compound is used as a crucial intermediate in the synthesis of other bioactive molecules.[1] The selective protection of the 5- and 6-hydroxyl groups allows for chemical modifications at other positions of the ascorbic acid molecule.[13] Simple derivatives of L-ascorbic acid have shown potential antioxidant, antitumor, and immunostimulant activities.[13] Some studies have also investigated its derivatives for cytostatic effects against malignant tumor cells.[14]
-
Antioxidant Properties : As a derivative of L-ascorbic acid, it retains antioxidant capabilities, which are associated with the electron-rich enediol portion of the lactone ring.[2][13] This allows it to act as a radical scavenger.[13]
Conclusion
(+)-5,6-O-Isopropylidene-L-ascorbic acid is a key derivative of Vitamin C with significant utility in both research and commercial applications. Its improved stability over the parent compound makes it an attractive option for cosmetic formulations and a versatile building block in the synthesis of complex pharmaceutical agents. The well-established synthesis protocols and clear physicochemical profile facilitate its use by researchers and professionals in the field of drug development and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mjs.um.edu.my [mjs.um.edu.my]
- 4. 5,6-Isopropylidene- L -ascorbic acid 98 15042-01-0 [sigmaaldrich.com]
- 5. This compound | 15042-01-0 | MI03487 [biosynth.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. iijls.com [iijls.com]
- 9. (+)-5,6-O-Isopropylidene-L-ascorbic acid(15042-01-0) 13C NMR spectrum [chemicalbook.com]
- 10. (+)-5,6-O-Isopropylidene-L-ascorbic acid(15042-01-0) IR Spectrum [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, structural studies, and cytostatic evaluation of 5,6-di-O-modified L-ascorbic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Shelf Life and Storage of 5,6-O-Isopropylidene-L-ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-O-Isopropylidene-L-ascorbic acid, a synthetic derivative of L-ascorbic acid (Vitamin C), offers enhanced stability, making it a compound of interest in pharmaceutical and cosmetic research and development. This technical guide provides a comprehensive overview of the shelf life and optimal storage conditions for this compound. It details recommended storage parameters for both solid and solution forms, outlines its degradation kinetics and pathways, and provides adaptable experimental protocols for stability assessment. This guide is intended to equip researchers and drug development professionals with the necessary information to ensure the integrity and efficacy of this compound in their work.
Introduction
This compound is a derivative of L-ascorbic acid where the hydroxyl groups at the 5 and 6 positions are protected by an isopropylidene group. This modification enhances the molecule's stability against oxidation compared to its parent compound, L-ascorbic acid[1]. Despite this increased stability, proper storage and handling are crucial to maintain its purity and activity over time. This guide synthesizes available data on the stability and storage of this compound and provides a framework for its experimental stability evaluation.
Shelf Life and Storage Conditions
The shelf life of this compound is highly dependent on its physical state (solid powder or in solution) and the storage environment (temperature, humidity, and light exposure).
Solid Form (Powder)
In its solid, crystalline form, this compound is relatively stable. However, to ensure long-term integrity, specific storage conditions are recommended by various suppliers.
| Storage Temperature | Recommended Shelf Life | Supplier/Source |
| -20°C | 3 years | MedchemExpress[2] |
| 2-8°C | 2 years | MedchemExpress[2] |
| 2-8°C | Not specified | Sigma-Aldrich |
It is imperative to store the solid compound in a tightly sealed container to protect it from moisture, as it is moisture-sensitive.
In Solution
The stability of this compound is significantly reduced when in solution. The choice of solvent and the storage temperature are critical factors in determining its shelf life.
| Solvent | Storage Temperature | Recommended Shelf Life | Supplier/Source |
| Various Solvents | -80°C | 6 months | MedchemExpress[2][3] |
| Various Solvents | -20°C | 1 month | MedchemExpress[2][3] |
For preparation of stock solutions, it is advised to use anhydrous solvents and to store them in airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Stability Profile and Degradation
pH-Dependent Stability
The stability of this compound in aqueous solutions is pH-dependent. The primary degradation pathway in aqueous media is the hydrolysis of the isopropylidene acetal group, which is catalyzed by both acidic and basic conditions[1]. This hydrolysis reverts the compound to L-ascorbic acid, which is then susceptible to further oxidation.
Thermal Degradation
Thermal degradation of this compound generally follows pseudo-first-order kinetics. The rate of degradation increases with temperature. The primary thermal degradation pathway involves the cleavage of the isopropylidene group, followed by the oxidation of the resulting diol and subsequent decomposition of the lactone ring[1]. The activation energy for this process has been estimated to be in the range of 30-50 kJ/mol[1].
Photostability
While more stable than L-ascorbic acid, this compound can still undergo degradation upon exposure to light, particularly UV radiation. Photodegradation can lead to oxidation and other complex reactions. Therefore, it is recommended to protect the compound and its solutions from light.
Experimental Protocols for Stability Assessment
To ensure the quality and establish the shelf life of this compound in specific formulations, it is essential to perform stability studies. These typically involve forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation (or stress testing) is conducted to identify potential degradation products and to demonstrate the specificity of the analytical method. The following are general protocols adapted from guidelines for pharmaceutical substances and may require optimization for this compound. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period, monitoring the degradation.
-
At each time point, withdraw an aliquot, neutralize it with an appropriate acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Incubate at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C).
-
At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze.
-
-
Photodegradation:
-
Expose a solution of this compound and a sample of the solid powder to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. The following is a suggested starting point for method development, based on common practices for ascorbic acid and its derivatives.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 245 nm.
-
Column Temperature: 25-30°C.
-
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Degradation Pathway
The primary degradation of this compound begins with the hydrolysis of the isopropylidene group to yield L-ascorbic acid. Subsequently, the degradation follows the known pathways of L-ascorbic acid.
Caption: Degradation pathway of the compound.
Conclusion
This compound offers improved stability over L-ascorbic acid, yet its integrity is dependent on appropriate storage and handling. As a solid, it should be stored at refrigerated to sub-zero temperatures in a dry, dark environment. In solution, its shelf life is significantly shorter, and storage at -80°C is recommended for long-term use. The primary degradation route is hydrolysis of the protective group, followed by oxidation of the ascorbic acid core. For researchers and developers, conducting forced degradation studies and employing a validated stability-indicating HPLC method are essential for ensuring the quality and determining the shelf life of this compound in their specific applications.
References
Potential Research Applications of 5,6-O-Isopropylidene-L-ascorbic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-O-Isopropylidene-L-ascorbic acid, a synthetic derivative of L-ascorbic acid (Vitamin C), offers enhanced stability and lipophilicity, making it a valuable tool in various research and development applications. By protecting the C5 and C6 hydroxyl groups, this modification prevents the rapid oxidation that limits the utility of its parent compound. This technical guide explores the core research applications of this compound, focusing on its utility as a stable antioxidant, its role in anticancer research, and its function as a versatile building block in organic synthesis. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are provided to facilitate its practical application in the laboratory.
Introduction
L-ascorbic acid is a vital antioxidant and enzymatic cofactor with a broad spectrum of biological activities. However, its inherent instability and hydrophilic nature present significant challenges in formulation and targeted delivery. This compound emerges as a chemically modified alternative that circumvents these limitations. The isopropylidene group imparts increased stability against oxidation and enhances its solubility in organic solvents, thereby broadening its applicability in both biological and chemical research.[1] This guide serves as a comprehensive resource for researchers looking to leverage the unique properties of this compound.
Physicochemical Properties and Synthesis
The key physicochemical properties of this compound are summarized in the table below, highlighting its advantages over L-ascorbic acid for specific research applications.
| Property | This compound | L-ascorbic acid |
| Molecular Formula | C₉H₁₂O₆ | C₆H₈O₆ |
| Molecular Weight | 216.19 g/mol | 176.12 g/mol |
| Appearance | White to off-white crystalline powder | White to light-yellow crystalline powder |
| Melting Point | ~210 °C (decomposes) | ~190 °C (decomposes) |
| Solubility | Soluble in methanol, DMSO, and other organic solvents; sparingly soluble in water. | Freely soluble in water; sparingly soluble in ethanol; insoluble in ether, chloroform, benzene. |
| Stability | Significantly more stable to oxidation in air and light. | Prone to rapid oxidation, especially in solution and in the presence of light, heat, and metal ions. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst. This reaction protects the vicinal diol at the C-5 and C-6 positions.
Research Applications
Antioxidant Studies
The enhanced stability of this compound makes it an excellent candidate for studying the antioxidant effects of vitamin C in various experimental systems without the confounding factor of rapid degradation.[2] It can be used in cell-based assays to investigate the mechanisms of oxidative stress and the protective effects of antioxidants.
Anticancer Research
High-dose vitamin C has been investigated as a potential anticancer agent, and this compound serves as a more stable prodrug form for such studies.[2] Its increased lipophilicity may also facilitate its transport across cellular membranes. Research applications include evaluating its cytotoxic effects on various cancer cell lines and investigating its influence on signaling pathways involved in cancer progression, such as the Hypoxia-Inducible Factor-1 (HIF-1) pathway.
Organic Synthesis and Drug Development
This compound is a valuable chiral building block in organic synthesis. The protection of the C5 and C6 hydroxyl groups allows for selective modification of the hydroxyl groups at the C2 and C3 positions. This facilitates the synthesis of a wide range of ascorbic acid derivatives with potential applications as prodrugs, antiviral agents, and other bioactive molecules.
Experimental Protocols
Synthesis of this compound
Materials:
-
L-ascorbic acid
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
Hydrogen chloride (gas) or another suitable acid catalyst
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend L-ascorbic acid in anhydrous acetone.
-
Add 2,2-dimethoxypropane to the suspension.
-
Stir the mixture at room temperature.
-
Slowly bubble hydrogen chloride gas through the mixture for a few minutes.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, evaporate approximately half of the acetone under reduced pressure using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath to induce precipitation.
-
Collect the white precipitate by filtration and wash with cold acetone.
-
Dry the product under vacuum to yield this compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
96-well black, clear-bottom tissue culture plates
-
DCFH-DA solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or another peroxyl radical initiator
-
Quercetin (as a standard)
-
This compound test solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin standard in culture medium containing DCFH-DA.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the cells with PBS.
-
Add the ABAP solution to induce oxidative stress.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence emission at set intervals for 1 hour.
-
Calculate the area under the curve and compare the inhibition of DCF formation by the test compound to the vehicle control.
References
- 1. Intracellular ascorbate enhances hypoxia-inducible factor (HIF)-hydroxylase activity and preferentially suppresses the HIF-1 transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the design of ascorbic acid derivative-mediated drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Protocol for the Dissolution of 5,6-O-Isopropylidene-L-ascorbic acid for Cell Culture Applications
Introduction
5,6-O-Isopropylidene-L-ascorbic acid is a derivative of L-ascorbic acid (Vitamin C) with a protective isopropylidene group, which enhances its stability and solubility in certain solvents.[1][2] This modification makes it a more stable alternative to L-ascorbic acid for use in cell culture, where the parent compound can be prone to rapid oxidation.[3][4] This document provides a detailed protocol for the preparation of stock solutions of this compound for use in various cell culture-based assays. The primary solvent for initial dissolution is Dimethyl Sulfoxide (DMSO), a common solvent for cell culture applications.
Solubility Data
The solubility of this compound in various solvents is a critical factor for its application in cell culture. The following table summarizes the key solubility information for in vitro applications.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 462.56 mM | Ultrasonic treatment is required to achieve this concentration.[5] |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 21.62 mg of the compound (Molecular Weight: 216.19 g/mol ).
-
Initial Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of cell culture grade DMSO to achieve a final concentration of 100 mM. For 21.62 mg, add 1 mL of DMSO.
-
Sonication: To aid dissolution, place the tube in an ultrasonic water bath.[5] Sonicate for 10-15 minutes, or until the powder is completely dissolved. The solution should be clear.
-
Vortexing: After sonication, vortex the solution for 30 seconds to ensure homogeneity.
-
Sterile Filtration (Optional but Recommended): For critical applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This will remove any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
Workflow for Preparing Stock Solution
Caption: Workflow for preparing a stock solution of this compound.
Dilution to Working Concentration
For cell culture experiments, the concentrated stock solution must be further diluted in the appropriate cell culture medium to the desired final or "working" concentration.
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM, you would add 10 µL of the 100 mM stock solution.
-
Addition to Medium: Aseptically add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mixing: Gently mix the medium by swirling or pipetting up and down to ensure even distribution of the compound.
-
Immediate Use: It is recommended to use the freshly prepared medium containing this compound immediately for treating cells. The stability of ascorbic acid and its derivatives in aqueous solutions can be limited.[3]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and the powdered compound.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Conclusion
This protocol provides a reliable method for dissolving and preparing this compound for use in cell culture experiments. The enhanced stability of this derivative compared to L-ascorbic acid makes it a valuable tool for researchers investigating the biological effects of Vitamin C in vitro. Adherence to aseptic techniques and proper storage procedures is crucial for maintaining the integrity and efficacy of the compound.
References
- 1. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ascorbate in Cell Culture [sigmaaldrich.com]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Preparation of 5,6-O-Isopropylidene-L-ascorbic Acid Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C). The isopropylidene group protects the hydroxyl groups at the 5 and 6 positions, enhancing the molecule's stability and lipophilicity compared to its parent compound. This modification makes it a valuable tool in various research applications, particularly in studies involving oxidative stress and as a more stable precursor for L-ascorbic acid delivery in cellular and in vivo models. Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
Solubility Profile
This compound exhibits good solubility in a range of organic solvents.[1][2] Its solubility in aqueous solutions is limited. For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions for in vitro studies.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL[3] | 462.56 mM | May require sonication for complete dissolution.[3] |
| Methanol | Soluble | - | Forms an almost transparent solution. |
| Ethanol | Soluble | - | - |
| Acetone | Soluble | - | - |
| Water | Moderately Soluble | - | Significantly less soluble than L-ascorbic acid. |
Stability of Stock Solutions
Proper storage is crucial to maintain the integrity of this compound stock solutions. The primary degradation pathway for ascorbic acid and its derivatives is oxidation.
| Storage Temperature | Solvent | Recommended Storage Duration |
| -80°C | DMSO | 6 months[1] |
| -20°C | DMSO | 1 month[1] |
| 4°C | Powder | 2 years |
| -20°C | Powder | 3 years |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 216.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 21.62 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be applied.[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol details the dilution of the high-concentration stock solution to a final working concentration for treating cells in culture.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution. For a final concentration of 100 µM in the cell culture medium:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium to get a 100 µM solution.
-
Further dilute this intermediate solution as needed for your experimental design.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be possible. However, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically <0.5%). For example, to achieve a 1 mM final concentration, add 10 µL of the 100 mM stock solution to 990 µL of cell culture medium.
-
Mixing and Application: Gently mix the working solution by pipetting. Immediately add the desired volume of the working solution to your cell culture wells.
Mandatory Visualizations
Experimental Workflow: Preparation and Use of Stock Solution
Caption: Workflow for preparing and using this compound solutions.
Signaling Pathway: Putative Antioxidant Mechanism
As a derivative of ascorbic acid, this compound is expected to exert its antioxidant effects primarily through the scavenging of reactive oxygen species (ROS). This action can indirectly influence cellular signaling pathways sensitive to redox state, such as the Nrf2 pathway. Ascorbic acid has been shown to potentially modulate the nuclear translocation of Nrf2, a key transcription factor for antioxidant response elements (ARE).
Caption: Putative antioxidant mechanism and influence on the Nrf2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid: Antioxidant Activity and Ability to Permeate Silicone Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid: Antioxidant Activity and Ability to Permeate Silicone Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-O-Isopropylidene-L-ascorbic Acid in Drug Delivery System Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-O-Isopropylidene-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). The isopropylidene group protects the hydroxyl groups at the 5 and 6 positions, enhancing the molecule's stability against oxidation and increasing its solubility in organic solvents.[1] These characteristics make it an attractive candidate for formulation into various drug delivery systems, particularly for topical and controlled-release applications where the inherent instability and hydrophilicity of L-ascorbic acid present significant challenges.[2]
This document provides detailed application notes and experimental protocols for the formulation of this compound into nanoparticles, liposomes, and hydrogels. It also outlines the relevant cellular uptake and antioxidant signaling pathways.
Key Applications in Drug Delivery
The primary application of this compound in drug delivery stems from its enhanced lipophilicity and stability compared to L-ascorbic acid. This modification allows for:
-
Improved Skin Penetration: Its increased lipid solubility facilitates partitioning into the stratum corneum, making it a promising agent for topical and transdermal delivery systems.
-
Enhanced Stability in Formulations: The protective isopropylidene group reduces susceptibility to oxidative degradation, prolonging the shelf-life and efficacy of formulations.[1]
-
Prodrug Potential: It can act as a prodrug of L-ascorbic acid, releasing the active form upon hydrolysis of the isopropylidene group within the target tissue.
-
Controlled Release: Encapsulation within nanocarriers like nanoparticles, liposomes, and hydrogels can further control the release profile, providing sustained therapeutic action.
Experimental Protocols
Formulation of this compound Loaded Chitosan Nanoparticles
This protocol is adapted from methods for encapsulating L-ascorbic acid in chitosan nanoparticles, with modifications to account for the lipophilic nature of this compound.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Glacial acetic acid
-
Acetone (or other suitable organic solvent)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Particle size analyzer (e.g., Malvern Zetasizer)
-
UV-Vis Spectrophotometer
Protocol:
-
Preparation of Chitosan Solution (Aqueous Phase):
-
Dissolve a specific amount of chitosan (e.g., 0.5 mg/mL) in a 1% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to a range of 4.5-5.5 using 1 M NaOH. This pH range is optimal for the ionic gelation process.
-
-
Preparation of this compound Solution (Organic Phase):
-
Dissolve a predetermined amount of this compound in acetone. The concentration will depend on the desired drug loading.
-
-
Encapsulation via Ionic Gelation:
-
Add the this compound solution dropwise to the chitosan solution under constant magnetic stirring.
-
Homogenize the mixture for 10-15 minutes at high speed (e.g., 10,000 rpm) to form a primary emulsion.
-
Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
Add the TPP solution dropwise to the emulsion under continuous stirring. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Continue stirring for an additional 30-60 minutes to allow for the complete formation and stabilization of the nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove any unentrapped drug and other reagents.
-
The final nanoparticle pellet can be lyophilized for long-term storage.
-
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
EE% = [(Total drug - Free drug) / Total drug] x 100
-
DL% = [(Total drug - Free drug) / Weight of nanoparticles] x 100
-
The amount of free drug in the supernatant is quantified using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.
-
Table 1: Representative Quantitative Data for Ascorbic Acid Derivative Nanoparticles
| Parameter | Ascorbyl Palmitate Nanoparticles | Chitosan-Ascorbic Acid Nanoparticles | Expected Range for this compound Nanoparticles |
| Particle Size (nm) | 150 - 300 | 200 - 500 | 150 - 400 |
| Polydispersity Index (PDI) | < 0.3 | < 0.4 | < 0.3 |
| Zeta Potential (mV) | -20 to -35 | +20 to +40 | Dependent on polymer, likely slightly positive with chitosan |
| Encapsulation Efficiency (%) | 60 - 85 | 40 - 70 | 50 - 80 |
| Drug Loading (%) | 5 - 15 | 1 - 5 | 2 - 10 |
Note: Data for Ascorbyl Palmitate and Chitosan-Ascorbic Acid nanoparticles are sourced from various drug delivery studies. The expected range for this compound is an estimation based on its physicochemical properties and the typical performance of similar systems.
Workflow for the formulation and characterization of nanoparticles.
Formulation of this compound Loaded Liposomes
This protocol utilizes the thin-film hydration method, which is suitable for encapsulating lipophilic molecules like this compound.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of PC to cholesterol is 2:1.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
Continue to evaporate under vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and rotating it gently. The volume of the buffer will determine the final lipid concentration.
-
Continue this hydration process for 1-2 hours at a temperature above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Characterization:
-
Vesicle Size and Zeta Potential: Measured using DLS.
-
Encapsulation Efficiency (EE%): Determined by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the total amount of encapsulated drug using HPLC. The free drug is measured in the external aqueous phase after separation of the liposomes.
Table 2: Representative Quantitative Data for Ascorbic Acid Derivative Liposomes
| Parameter | Ascorbyl Palmitate Liposomes | Expected Range for this compound Liposomes |
| Vesicle Size (nm) | 100 - 250 | 80 - 200 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -15 to -30 | -10 to -25 (for neutral lipids) |
| Encapsulation Efficiency (%) | 70 - 95 | 75 - 98 |
| Drug Loading (%) | 3 - 10 | 4 - 12 |
Note: Data for Ascorbyl Palmitate liposomes are from published literature. The expected range for this compound is an estimation based on its high lipophilicity, which generally favors high encapsulation in the lipid bilayer.
Workflow for the formulation of liposomes by thin-film hydration.
Formulation of this compound Loaded Hydrogels
This protocol describes the incorporation of this compound into a pre-formed hydrogel for topical application.
Materials:
-
This compound
-
Hydrogel-forming polymer (e.g., Carbopol, HPMC, or a natural polymer like chitosan)
-
Deionized water
-
Neutralizing agent (e.g., triethanolamine for Carbopol)
-
Penetration enhancer (optional, e.g., propylene glycol)
-
Ethanol (as a co-solvent)
Equipment:
-
Mechanical stirrer
-
pH meter
-
Viscometer
-
Franz diffusion cell
Protocol:
-
Hydrogel Preparation:
-
Disperse the hydrogel-forming polymer in deionized water with constant stirring until a homogenous dispersion is formed. The concentration of the polymer will depend on the desired viscosity.
-
If using Carbopol, neutralize the dispersion with a few drops of triethanolamine to form the gel.
-
Allow the gel to swell for 24 hours.
-
-
Incorporation of this compound:
-
Dissolve this compound in a small amount of ethanol.
-
If using a penetration enhancer, mix it with the ethanolic drug solution.
-
Slowly add the drug solution to the pre-formed hydrogel under continuous stirring until a homogenous mixture is obtained.
-
Characterization:
-
pH and Viscosity: Measured using a pH meter and viscometer, respectively.
-
Drug Content Uniformity: Assessed by taking samples from different parts of the hydrogel, dissolving them in a suitable solvent, and quantifying the drug content by HPLC.
-
In Vitro Drug Release: Performed using a Franz diffusion cell with a synthetic membrane separating the donor and receptor compartments. The amount of drug released into the receptor medium over time is measured by HPLC.
Table 3: Representative Data for Drug Release from Hydrogels
| Time (hours) | Cumulative Release (%) of a Lipophilic Drug from a Hydrogel | Expected Cumulative Release (%) of this compound |
| 1 | 15 - 25 | 10 - 20 |
| 2 | 25 - 40 | 20 - 35 |
| 4 | 40 - 60 | 35 - 55 |
| 8 | 60 - 85 | 55 - 80 |
| 12 | 75 - 95 | 70 - 90 |
| 24 | > 90 | > 85 |
Note: The release profile is highly dependent on the hydrogel composition and the drug's physicochemical properties. The expected release for this compound is based on typical sustained release profiles for lipophilic drugs from hydrophilic matrices.
Workflow for in vitro drug release testing of hydrogels.
Signaling Pathways
Cellular Uptake of Ascorbic Acid and its Derivatives
The cellular uptake of ascorbic acid occurs through two main pathways. L-ascorbic acid is transported into cells via Sodium-dependent Vitamin C Transporters (SVCTs). Its oxidized form, dehydroascorbic acid (DHA), is transported by Glucose Transporters (GLUTs) and is then intracellularly reduced back to ascorbic acid.[3] Lipophilic derivatives like this compound are expected to primarily enter cells via passive diffusion across the cell membrane due to their increased lipid solubility. Once inside the cell, it is hypothesized that cellular esterases can hydrolyze the isopropylidene group, releasing active L-ascorbic acid.
Cellular uptake pathways for ascorbic acid and its derivatives.
Antioxidant Signaling Pathway of Ascorbic Acid
Once intracellular, L-ascorbic acid participates in antioxidant defense mechanisms by directly scavenging reactive oxygen species (ROS) such as the superoxide radical, hydroxyl radical, and hydrogen peroxide. It donates electrons to neutralize these harmful species, becoming oxidized to dehydroascorbic acid in the process. This can then be recycled back to ascorbic acid by cellular enzymes. Furthermore, ascorbic acid can indirectly enhance the antioxidant capacity of the cell by regenerating other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.
Antioxidant mechanism of L-ascorbic acid.
References
Application Notes and Protocols for the Experimental Use of 5,6-O-Isopropylidene-L-ascorbic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 5,6-O-Isopropylidene-L-ascorbic acid, a lipophilic derivative of Vitamin C, in cancer research. This document details its mechanism of action, protocols for key in vitro and in vivo experiments, and summarizes the available quantitative data.
Introduction
This compound is a synthetic derivative of L-ascorbic acid (Vitamin C) where the 5- and 6-hydroxyl groups are protected by an isopropylidene group. This modification increases its stability and lipophilicity compared to its parent compound, potentially enhancing cellular uptake and therapeutic efficacy. While research on this specific derivative is emerging, the extensive body of work on L-ascorbic acid in cancer provides a strong foundation for its investigation as an anti-cancer agent. The primary proposed anti-cancer mechanism for high-dose Vitamin C and its derivatives is the generation of reactive oxygen species (ROS), which selectively induces cytotoxicity in cancer cells.[1][2]
Mechanism of Action
The anti-cancer activity of this compound is believed to be similar to that of high-dose L-ascorbic acid, primarily acting as a pro-oxidant. Inside the relatively reductive intracellular environment, it is likely converted back to L-ascorbic acid. At pharmacological concentrations, L-ascorbic acid can generate hydrogen peroxide (H₂O₂) through the reduction of transition metal ions like iron and copper.[1] Cancer cells are often more susceptible to oxidative stress due to their altered metabolism and lower levels of antioxidant enzymes compared to normal cells, leading to selective cytotoxicity.[1]
Beyond its pro-oxidant activity, L-ascorbic acid is also known to modulate key signaling pathways involved in cancer progression. It can regulate the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor for tumor survival and angiogenesis.[1][3] Additionally, ascorbic acid acts as a cofactor for Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation and epigenetic regulation, suggesting a role in modulating gene expression in cancer cells.[2]
Data Presentation: In Vitro Cytotoxicity
While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic effects of L-ascorbic acid and a related derivative, sodium 5,6-benzylidene-L-ascorbate, on various cancer cell lines. This data serves as a valuable reference for designing experiments with this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| L-Ascorbic Acid | THP-1 | Monocytic Leukemia | 5 µg/mL | [4] |
| L-Ascorbic Acid | K562 | Lymphocytic Leukemia | 8 µg/mL | [4] |
| Sodium 5,6-benzylidene-L-ascorbate | HT-29 | Colon Cancer | 10 mM | [5] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the observed cell death is due to apoptosis or necrosis.[6][7]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to investigate the effect of this compound on cell cycle progression.[8][9]
-
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Protocol
Xenograft Mouse Model of Cancer
This model is used to evaluate the in vivo anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
-
Mandatory Visualizations
Signaling Pathways
Caption: Proposed anti-cancer mechanism of this compound.
Experimental Workflow
Caption: Workflow for evaluating the anti-cancer effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of anti-cancer effects of ascorbate: Cytotoxic activity and epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potentially therapeutic effects of ascorbic acid in different cell line in attempt to reduce the risk of radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium 5,6-benzylidene-L-ascorbate induces oxidative stress, autophagy, and growth arrest in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Procedure and precautions of cell cycle detection [elabscience.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Compounds from 5,6-O-Isopropylidene-L-ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel bioactive compounds derived from 5,6-O-Isopropylidene-L-ascorbic acid. This document includes methodologies for creating derivatives with potential applications in topical drug delivery, as antioxidant agents, and as anticancer therapeutics. Furthermore, it outlines protocols for evaluating their biological activity and discusses the potential signaling pathways involved.
Synthesis of Novel 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs
Novel 2-O-Acyl-3-O-(1-acyloxyalkyl) derivatives of this compound have been synthesized to function as prodrugs with enhanced lipophilicity, leading to improved topical delivery and cellular uptake. These compounds are designed to release the active ascorbic acid molecule upon enzymatic cleavage within the body.
Experimental Protocol: Synthesis of 2-O-Acyl-3-O-(1-acyloxyalkyl) Derivatives
This protocol describes a general two-pathway approach for the synthesis of these prodrugs.
Pathway A:
-
Step 1: Acylation of this compound. To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), add an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) at 0 °C.
-
Step 2: Alkylation of the acylated intermediate. The resulting 2-O-acyl-5,6-O-isopropylidene-L-ascorbic acid is then reacted with a 1-acyloxyalkyl halide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield the final product.
-
Purification: The crude product is purified by column chromatography on silica gel.
Pathway B:
-
Step 1: Alkylation of this compound. React this compound with a 1-acyloxyalkyl halide in the presence of a base like sodium hydride in an inert solvent (e.g., THF).
-
Step 2: Acylation of the alkylated intermediate. The 3-O-(1-acyloxyalkyl)-5,6-O-isopropylidene-L-ascorbic acid intermediate is then acylated at the 2-position using an acyl chloride or anhydride with a base.
-
Purification: The final product is purified using silica gel column chromatography.
A subsequent step can involve the removal of the 5,6-isopropylidene group to yield the corresponding L-ascorbic acid prodrug. This can be achieved by treating the compound with a catalytic amount of antimony trichloride and one equivalent of water in acetonitrile. The reaction is stirred at room temperature, quenched with saturated sodium bicarbonate, and the product is extracted with dichloromethane.[1]
Quantitative Data
| Compound | SOCT (mg/mL) | SAQ (mg/mL) | CAA (µmol QE/100 µmol) | Cell Viability (µM) |
| VC | 0.5 | >300 | ~1 | >1000 |
| VCA | 10 | 10 | Not Reported | Not Reported |
| 15a | 50 | 0.1 | Not Reported | Not Reported |
| 15e | >300 | <0.01 | ~30 | up to 900 |
VC: L-ascorbic acid, VCA: this compound, 15a & 15e: 2-O-Acyl-3-O-(1-acyloxyalkyl) derivatives. SOCT: Solubility in 1-octanol, SAQ: Solubility in water, CAA: Cellular Antioxidant Activity, QE: Quercetin Equivalents.[1][2][3]
Experimental Workflow
Caption: Synthetic pathways for 2-O-Acyl-3-O-(1-acyloxyalkyl) prodrugs.
Synthesis of a Novel Tridentate Ligand and its Metal Complexes
A novel ligand, [O, O-2,3-(N-Carboxylicmethylidene)-N-Methyl-1-(6-Methylpyridyl]- 5,6-Isopropylidene-L-Ascorbic Acid (ONMILA), has been synthesized for the formation of metal complexes with potential antibacterial activity.
Experimental Protocol: Synthesis of ONMILA Ligand
-
Synthesis of this compound: L-ascorbic acid powder is reacted with dry acetone with a rapid bubbling of dry hydrogen chloride for 20 minutes. The product is precipitated with n-hexane and chilled.[4]
-
Synthesis of [Chloro(Carboxylic)Methylidene)]-5,6-Isopropylidene-L-Ascorbic Acid: The product from step 1 is dissolved in ethanol, followed by the addition of potassium hydroxide solution. After 30 minutes of stirring, a solution of trichloroacetic acid in ethanol is added and stirred for one hour. The product is filtered and recrystallized.[4]
-
Synthesis of the Ligand (ONMILA): The chloro-derivative from step 2 is dissolved in ethanol, and methyl(6-methyl-2-pyridylmethyl)amine is added. The solution is refluxed for two hours to yield the final ligand.[4]
Quantitative Data
| Synthesis Step | Product | Yield (%) | Melting Point (°C) |
| 2 | [Chloro(Carboxylic)Methylidene)]-5,6-Isopropylidene-L-Ascorbic Acid | 73.5 | 209 |
The yield for the final ligand was not explicitly stated in the source material.
Experimental Workflow
Caption: Synthesis workflow for the ONMILA ligand.
Synthesis of a 6-Chloro-2,3-di-O-benzyl-L-ascorbic Acid Derivative with Cytostatic Activity
This protocol outlines the synthesis of a 6-chloro derivative of L-ascorbic acid, which has demonstrated significant cytostatic effects against various malignant tumor cells.
Experimental Protocol: Synthesis of 6-Chloro Derivative
-
Protection of 2,3- and 5,6-dihydroxy groups: This multi-step process begins with the selective protection of the hydroxyl groups of L-ascorbic acid. The 5,6-dihydroxy groups are first protected as an isopropylidene acetal.
-
Benzylation of 2,3-dihydroxy groups: The 2,3-dihydroxy groups of this compound are then benzylated.
-
Deprotection of 5,6-dihydroxy groups: The isopropylidene group is removed to free the 5,6-dihydroxy groups.
-
Ditosylation of 5,6-dihydroxy groups: The free 5,6-dihydroxy groups are then tosylated.
-
Reaction with Nucleophilic Reagent: The 5,6-di-O-tosylated derivative is reacted with a chloride source (e.g., lithium chloride) to introduce the chloro group at the 6-position, yielding the final product.[5]
Quantitative Data
| Compound | IC50 (µM) |
| 6-Chloro derivative of 2,3-di-O-benzyl-l-ascorbic acid | ~18 |
IC50 value is against a panel of malignant tumor cells.[5]
Biological Activity and Signaling Pathways
The novel compounds synthesized from this compound exhibit a range of biological activities, primarily as antioxidants and anticancer agents. The underlying mechanisms are likely related to the known redox properties of the ascorbic acid scaffold.
Antioxidant Activity and the Nrf2 Signaling Pathway
Many ascorbic acid derivatives exert their antioxidant effects by scavenging reactive oxygen species (ROS). Additionally, they may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key cellular defense mechanism against oxidative stress.
Proposed Mechanism:
-
ROS Scavenging: The enediol group of the ascorbic acid moiety directly neutralizes free radicals.
-
Nrf2 Activation: The antioxidant compounds can lead to the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm.
-
Nuclear Translocation: Nrf2 translocates to the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.
-
Transcription of Antioxidant Genes: This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's antioxidant capacity.
Caption: Proposed Nrf2-mediated antioxidant signaling pathway.
Anticancer Activity: Pro-oxidant Effect and HIF-1α Regulation
At high concentrations, ascorbic acid and its derivatives can act as pro-oxidants, selectively inducing cytotoxicity in cancer cells. This is often attributed to the generation of hydrogen peroxide (H₂O₂) in the presence of metal ions. Additionally, ascorbic acid can regulate the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer progression.
Proposed Mechanisms:
-
Pro-oxidant Cytotoxicity: In the tumor microenvironment, which is often rich in metal ions like iron, high concentrations of ascorbic acid can reduce these metals, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide. This surge in ROS overwhelms the cancer cell's antioxidant defenses, leading to DNA damage, lipid peroxidation, and ultimately, apoptosis.
-
HIF-1α Degradation: Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), an iron- and 2-oxoglutarate-dependent dioxygenase for which ascorbic acid is a cofactor. Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its proteasomal degradation. By enhancing PHD activity, ascorbic acid promotes the degradation of HIF-1α, thereby inhibiting tumor growth, angiogenesis, and metastasis.
Caption: Proposed anticancer mechanisms of ascorbic acid derivatives.
Protocols for Biological Assays
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.
-
Cell Culture: Plate adherent cells (e.g., HaCaT) in a 96-well plate and grow to confluence.
-
Incubation with Probe and Antioxidant: Pre-incubate the cells with DCFH-DA and the test compound or a standard antioxidant (e.g., quercetin).
-
Induction of Oxidative Stress: Wash the cells and add a free radical initiator (e.g., AAPH) to induce the formation of ROS.
-
Fluorescence Measurement: Measure the fluorescence of DCF over time using a microplate reader. The antioxidant capacity of the test compound is determined by its ability to suppress DCF formation compared to the control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Administration of 5,6-O-Isopropylidene-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of 5,6-O-Isopropylidene-L-ascorbic acid (IPA), a lipophilic derivative of Vitamin C. Due to the limited availability of published in vivo studies specifically detailing the administration of IPA, this protocol is based on established solvent formulations for this compound and adapted from methodologies used for other lipophilic ascorbic acid derivatives, such as ascorbyl esters.
Introduction
This compound is a synthetic derivative of L-ascorbic acid where the 5- and 6-hydroxyl groups are protected by an isopropylidene group. This modification increases the lipophilicity of the molecule, potentially enhancing its cellular uptake and allowing for its use in non-aqueous formulations. Like ascorbic acid, IPA is expected to exhibit antioxidant properties. These protocols are intended to serve as a starting point for researchers investigating the in vivo efficacy and pharmacokinetics of this compound.
Data Presentation
Solubility of this compound for in vivo Administration
| Solvent System | Composition | Solubility | Reference |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (≥ 23.13 mM) | [1] |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (≥ 23.13 mM) | [1] |
| Vehicle 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (≥ 23.13 mM) | [1] |
Representative Dosing Information for a Lipophilic Ascorbic Acid Derivative (in vivo)
The following data is for Ascorbyl-6-laurate, a structurally related lipophilic derivative, and can be used as a starting point for dose-ranging studies with this compound.
| Compound | Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| Ascorbyl-6-laurate | Rat | 1.12 mmol/kg | Not Specified | Decreased triglycerides, total cholesterol, LDL-c, and lipid peroxides; Increased HDL-c and superoxide dismutase activity. | [2] |
Experimental Protocols
Preparation of Dosing Solution
This protocol describes the preparation of a 5 mg/mL dosing solution of this compound using a common solvent vehicle.
Materials:
-
This compound (MW: 216.19 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of this compound in a sterile conical tube. For example, for 10 mL of a 5 mg/mL solution, weigh 50 mg.
-
Add 1 mL of DMSO to the conical tube (10% of the final volume).
-
Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Add 4 mL of PEG300 to the solution and mix thoroughly by vortexing (40% of the final volume).
-
Add 0.5 mL of Tween-80 and mix thoroughly (5% of the final volume).
-
Slowly add 4.5 mL of sterile saline to the mixture while vortexing to bring the final volume to 10 mL (45% of the final volume).
-
Visually inspect the solution to ensure it is clear and free of precipitation before administration.
In vivo Administration Protocol (Representative)
This protocol is a representative example for administration to rodents and should be optimized based on the specific animal model and experimental design.
Animal Model:
-
Male/Female Sprague-Dawley rats (8-10 weeks old) or similar rodent model.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Dosing:
-
Dose: Based on the data for ascorbyl-6-laurate, a starting dose of approximately 1 mmol/kg for this compound could be considered. This corresponds to roughly 216 mg/kg. A dose-ranging study is highly recommended.
-
Route of Administration: Intraperitoneal (IP) or oral gavage (PO) are common routes for this type of formulation. The choice of route will depend on the experimental objectives.
-
Dosing Volume: The volume of administration should be calculated based on the animal's body weight. For IP injection in rats, a volume of 5-10 mL/kg is generally acceptable. For oral gavage, up to 10 mL/kg can be used.
-
Frequency: Daily administration is a common starting point, but the frequency should be determined based on pharmacokinetic studies or the desired therapeutic effect.
Procedure:
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Record the body weight of each animal before dosing.
-
Prepare the dosing solution as described above.
-
Administer the calculated volume of the dosing solution to each animal via the chosen route (IP or PO).
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study period.
-
At the end of the study, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis as required by the experimental design.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo administration of this compound.
Putative Signaling Pathway of Ascorbic Acid Derivatives
Caption: Putative signaling pathway of ascorbic acid derivatives.
References
Application Note: HPLC Analysis for Purity Determination of 5,6-O-Isopropylidene-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5,6-O-Isopropylidene-L-ascorbic acid purity. This method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering experimental procedures, data presentation, and workflow visualization to ensure accurate and reproducible results.
Introduction
This compound is a protected derivative of L-ascorbic acid (Vitamin C), often utilized as a stable precursor in various synthetic pathways and as a research chemical.[1][2] Its increased stability compared to L-ascorbic acid makes it a valuable compound in pharmaceutical and cosmetic applications.[3] However, to ensure its efficacy and safety, a reliable analytical method for purity assessment is crucial. This document outlines a validated HPLC method for the determination of this compound purity, with a focus on separating it from potential process-related impurities and degradation products.
Potential impurities in this compound can arise from the synthesis process or degradation. Unreacted L-ascorbic acid is a common process-related impurity.[4] Due to hydrolysis of the isopropylidene group, L-ascorbic acid is also a primary degradation product, especially in the presence of acid or base.[3] Although more stable than its parent compound, this compound can undergo oxidation, particularly after the cleavage of the protective group.[3]
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
L-ascorbic acid reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium phosphate monobasic (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 2.5, adjusted with H3PO4) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-18 min: 60% B; 18-20 min: 60% to 5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
2.3.1. Standard Stock Solution (1000 µg/mL)
Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
2.3.2. L-ascorbic acid Stock Solution (1000 µg/mL)
Accurately weigh approximately 25 mg of L-ascorbic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.3.3. Working Standard Solution (100 µg/mL)
Pipette 2.5 mL of the this compound stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
2.3.4. Spiked Sample Solution
To assess the separation of the main peak from its primary impurity, a spiked sample can be prepared. Pipette 2.5 mL of the this compound stock solution and 0.25 mL of the L-ascorbic acid stock solution into a 25 mL volumetric flask and dilute to volume with the diluent. This will result in a solution containing approximately 100 µg/mL of this compound and 10 µg/mL of L-ascorbic acid.
2.3.5. Sample Solution
Accurately weigh a sample of this compound to achieve a final concentration of approximately 100 µg/mL after dissolving in the diluent.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Expected Retention Times and Resolution
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| L-ascorbic acid | ~ 3.5 | > 2.0 (between L-ascorbic acid and the main peak) |
| This compound | ~ 12.8 | - |
Table 3: Calculation of Purity
The purity of this compound is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Visualization of Workflows
The following diagrams illustrate the experimental workflow and the logical relationship for purity assessment.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship for purity assessment.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. The method is stability-indicating, allowing for the separation of the main compound from its key potential impurity, L-ascorbic acid. The detailed protocol and clear data presentation guidelines will enable researchers, scientists, and drug development professionals to implement this method for quality control and stability testing of this compound.
References
Application Notes and Protocols for Studying Oxidative Stress using 5,6-O-Isopropylidene-L-ascorbic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C). The isopropylidene group protects the hydroxyl groups at the 5 and 6 positions, enhancing the molecule's stability and lipophilicity compared to its parent compound.[1] This increased stability makes it a valuable tool for studying the effects of ascorbic acid in biological systems, particularly in the context of oxidative stress.[2] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular diseases, and cancer.[2]
These application notes provide detailed protocols for utilizing this compound to investigate its potential as a modulator of oxidative stress in vitro.
Mechanism of Action
This compound acts as a prodrug of L-ascorbic acid. Its increased lipophilicity facilitates its transport across cell membranes. Once inside the cell, the isopropylidene protecting group is hydrolyzed by cellular esterases, releasing L-ascorbic acid.[3] L-ascorbic acid is a potent antioxidant that can directly scavenge a variety of ROS, including superoxide radicals and hydroxyl radicals.[2] It also plays a crucial role in regenerating other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.
Beyond direct ROS scavenging, L-ascorbic acid modulates key signaling pathways involved in the cellular response to oxidative stress, primarily the Nrf2 and NF-κB pathways.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. L-ascorbic acid has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cell's endogenous antioxidant capacity.[4]
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a transcription factor that plays a central role in inflammation. Oxidative stress is a potent activator of the NF-κB pathway. L-ascorbic acid has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[5]
Data Presentation
The following table summarizes representative quantitative data on the effects of L-ascorbic acid supplementation on markers of oxidative stress. While this data is for L-ascorbic acid, similar trends would be expected when using this compound, which delivers L-ascorbic acid to the cells.
| Parameter | Control Group (Placebo) | Vitamin C & E Supplemented Group | p-value | Reference |
| Plasma Malondialdehyde (MDA) (μmol/l) | 2.5 ± 0.6 | 1.9 ± 0.5 | < 0.05 | [6] |
| Plasma Ascorbic Acid (μmol/l) | 45.2 ± 15.1 | 78.3 ± 18.2 | < 0.05 | [6] |
| Plasma α-tocopherol (μmol/l) | 28.4 ± 7.2 | 42.1 ± 9.8 | < 0.05 | [6] |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Cell Culture
This protocol describes a method for inducing oxidative stress in adherent cell cultures using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP).
Materials:
-
Adherent cells (e.g., HeLa, HepG2, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) 30% solution
-
tert-butyl hydroperoxide (tBHP) 70% solution
-
Sterile, deionized water
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare fresh stock solutions of H₂O₂ or tBHP in sterile, deionized water. A common stock concentration for H₂O₂ is 100 mM, and for tBHP is 70 mM.
-
On the day of the experiment, remove the culture medium from the cells and wash once with PBS.
-
Add fresh, serum-free medium to the cells.
-
Add the desired final concentration of H₂O₂ (e.g., 50-1000 µM) or tBHP (e.g., 100-500 µM) to the medium.[7][8] The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. A typical incubation time is 1-4 hours.[8]
-
To test the protective effect of this compound, pre-incubate the cells with the compound for a specific period (e.g., 24 hours) before inducing oxidative stress.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells treated as described in Protocol 1
-
DCFH-DA
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO. Store protected from light at -20°C.
-
Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-25 µM in serum-free medium.[9]
-
After inducing oxidative stress, remove the medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[10]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11] Alternatively, visualize and capture images using a fluorescence microscope.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol 3: Assessment of Lipid Peroxidation by TBARS Assay
This protocol describes the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Cells treated as described in Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
MDA standard
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
To a known amount of protein from the supernatant, add TCA solution to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.[12]
-
Cool the samples on ice for 10 minutes.[12]
-
Measure the absorbance of the resulting pink-colored product at 532 nm using a spectrophotometer.[12]
-
Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.
-
Normalize the MDA concentration to the protein concentration of the sample.
Protocol 4: Western Blot Analysis of Nrf2 and NF-κB Pathway Proteins
This protocol provides a general workflow for analyzing the protein expression levels of key components of the Nrf2 and NF-κB pathways.
Materials:
-
Cells treated as described in Protocol 1
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit (optional, for translocation studies)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-p-NF-κB p65, anti-IκBα, anti-β-actin, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration as described in Protocol 3. For analyzing nuclear translocation, separate nuclear and cytoplasmic fractions using a commercially available kit.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Mandatory Visualizations
Caption: Workflow for investigating the effects of this compound on oxidative stress.
Caption: Activation of the Nrf2 antioxidant response pathway.
Caption: Activation of the NF-κB inflammatory pathway by oxidative stress.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Rational approach to selective and direct 2-O-alkylation of 5,6-O-isopropylidine-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid: Antioxidant Activity and Ability to Permeate Silicone Membranes | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effects of vitamins C and E on oxidative stress markers and endothelial function in patients with systemic lupus erythematosus: a double blind, placebo controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Response of the antioxidant defense system to tert-butyl hydroperoxide and hydrogen peroxide in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. doc.abcam.com [doc.abcam.com]
- 12. himedialabs.com [himedialabs.com]
Troubleshooting & Optimization
preventing degradation of 5,6-O-Isopropylidene-L-ascorbic acid in solution
Welcome to the Technical Support Center for 5,6-O-Isopropylidene-L-ascorbic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your experimental results.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Solution Turning Yellow/Brown
Symptom: Your freshly prepared solution of this compound, which was initially colorless, has developed a yellow or brown tint.
Possible Causes:
-
Oxidation: Despite being more stable than L-ascorbic acid, this compound can still undergo oxidation, especially when exposed to air (oxygen), light, or heat.[1] This process can lead to the formation of colored degradation products.
-
Incorrect pH: The stability of the compound is pH-dependent.[1] Solutions outside the optimal pH range of 4-7 can accelerate degradation.
-
Presence of Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) in your solvent or glassware can catalyze the oxidation of ascorbic acid derivatives.
Solutions:
-
Work under Inert Atmosphere: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon. Overlaying the solution with the inert gas can also minimize exposure to oxygen.
-
Protect from Light: Prepare and store solutions in amber-colored vials or wrap containers with aluminum foil to prevent photo-degradation.
-
Control Temperature: Prepare solutions at room temperature and store them at recommended low temperatures (see storage guidelines below). Avoid heating the solution unless absolutely necessary.
-
Adjust pH: Ensure the pH of your aqueous solution is within the optimal range of 4-7.[1] Use appropriate buffer systems if necessary.
-
Use High-Purity Solvents and Glassware: Utilize high-purity, metal-free solvents and acid-wash glassware to remove any trace metal contaminants.
Issue 2: Loss of Compound Potency or Activity
Symptom: You observe a decrease in the expected biological or chemical activity of your this compound solution over time.
Possible Causes:
-
Hydrolysis of the Isopropylidene Group: Under acidic conditions (pH < 4), the protective isopropylidene group can be hydrolyzed, converting the compound back to L-ascorbic acid, which is less stable.[1]
-
Oxidative Degradation: As mentioned previously, oxidation leads to the formation of inactive degradation products.[1]
-
Improper Storage: Storing solutions at inappropriate temperatures or for extended periods can lead to significant degradation.
Solutions:
-
Maintain Optimal pH: For aqueous solutions, maintain a pH between 4 and 7 to prevent hydrolysis of the acetal group.[1]
-
Aliquot and Store Properly: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C.[2] This minimizes freeze-thaw cycles, which can accelerate degradation.
-
Prepare Fresh Solutions: For critical experiments, it is always best to prepare fresh solutions of this compound.
-
Incorporate Antioxidants: Consider the addition of other antioxidants, such as ferulic acid or vitamin E, which can work synergistically to protect the primary compound from oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathways are hydrolysis of the isopropylidene protecting group under acidic conditions (pH < 4) and oxidation of the enediol moiety of the ascorbic acid backbone.[1] Oxidation can be accelerated by factors such as exposure to oxygen, light, heat, and the presence of metal ions.
Q2: How does the stability of this compound compare to that of L-ascorbic acid?
A2: this compound is significantly more stable than L-ascorbic acid in solution.[1][3] The isopropylidene group protects the C5 and C6 hydroxyl groups, making the molecule less susceptible to oxidation.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. For in vivo studies, co-solvent systems such as DMSO/PEG300/Tween-80/saline or DMSO/corn oil are often used. Always refer to the manufacturer's product data sheet for specific solubility information.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: For optimal stability, stock solutions should be stored at low temperatures. Recommendations are typically -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[2] Solutions should be protected from light and oxygen.
Q5: How can I monitor the degradation of my this compound solution?
A5: The most reliable method for monitoring degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the separation and quantification of the intact compound from its degradation products.
Quantitative Data
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Expected Stability |
| -80°C | 6 months | High |
| -20°C | 1 month | Moderate to High |
| 2-8°C | < 24 hours | Low |
| Room Temperature | < 4 hours | Very Low |
Note: Stability is dependent on solvent, pH, and exposure to light and oxygen. Data is compiled from general recommendations for ascorbic acid derivatives.
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Condition | Effect on Stability | Recommendation |
| pH | < 4 | Decreased (Hydrolysis) | Maintain pH between 4 and 7 |
| 4 - 7 | Optimal | Use buffered solutions if necessary | |
| > 7 | Decreased (Oxidation) | Avoid alkaline conditions | |
| Temperature | Elevated | Decreased | Prepare and store at low temperatures |
| Light | UV/Visible | Decreased | Use amber vials or protect from light |
| Oxygen | Presence | Decreased | Use deoxygenated solvents; work under inert gas |
| Metal Ions | Cu²⁺, Fe³⁺ | Decreased | Use high-purity reagents and acid-washed glassware |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), deoxygenated
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Acid-washed glassware
Procedure:
-
Deoxygenate Solvent: Sparge the anhydrous DMSO with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Weigh Compound: In a clean, dry weighing boat, accurately weigh the desired amount of this compound powder.
-
Dissolution: Transfer the powder to an appropriate-sized, sterile glass container. Under a gentle stream of inert gas, add the deoxygenated DMSO to achieve the desired concentration.
-
Mixing: Gently swirl or vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Inert Gas Overlay: Before capping, flush the headspace of each aliquot with the inert gas.
-
Storage: Tightly cap the vials and store them at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Quantification of this compound by HPLC-UV
Objective: To determine the concentration and assess the purity of a this compound solution using a stability-indicating HPLC-UV method.
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Mobile Phase Example: A gradient of water (with 0.1% formic acid) and acetonitrile. The exact gradient will need to be optimized for your specific column and system.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute your experimental sample with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Scan for the λmax of this compound (typically around 245-265 nm, similar to ascorbic acid).
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area of the standards against their concentrations. Determine the concentration of your sample by interpolating its peak area on the standard curve.
-
Purity Assessment: The appearance of new peaks or a decrease in the main peak area over time indicates degradation. A stability-indicating method should be able to resolve the parent peak from any degradation product peaks.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for preparing and analyzing the stability of solutions.
Caption: Troubleshooting decision tree for degradation issues.
References
Technical Support Center: Synthesis of 5,6-O-Isopropylidene-L-ascorbic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-O-Isopropylidene-L-ascorbic acid for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The acid catalyst may be old, improperly stored, or of insufficient concentration. | 1a. Use a fresh, anhydrous acid catalyst. For gaseous catalysts like HCl, ensure a steady and sufficient flow. 1b. For solid catalysts like anhydrous cupric sulfate, ensure it is completely free of moisture. |
| 2. Presence of Water: Water in the reaction mixture can prevent the formation of the isopropylidene acetal.[1] | 2a. Use anhydrous acetone and other reagents. 2b. Employ a dehydrating agent, such as anhydrous cupric sulfate or polyphosphoric acid, in the reaction.[1][2] 2c. If applicable to the setup, use a Dean-Stark trap to remove water azeotropically. | |
| 3. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature. | 3a. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] 3b. Increase the reaction time or adjust the temperature according to the protocol being followed. Refer to the detailed experimental protocols section for optimal conditions. | |
| Presence of Significant Impurities | 1. Side Reactions: The hydroxyl groups at the C-2 and C-3 positions of ascorbic acid are also reactive and can lead to the formation of byproducts.[3] | 1a. Carefully control the reaction temperature; lower temperatures can sometimes improve selectivity. 1b. Optimize the molar ratio of the reactants and catalyst. An excess of acetone and the protecting group source may be necessary. |
| 2. Degradation of Ascorbic Acid: L-ascorbic acid is sensitive to heat, light, and oxidation, which can lead to the formation of degradation products. | 2a. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2b. Protect the reaction mixture from light. | |
| 3. Inefficient Work-up and Purification: Impurities may not be effectively removed during the extraction and crystallization steps. | 3a. Wash the crude product with a cold, non-polar solvent to remove unreacted starting materials and soluble byproducts. 3b. Recrystallize the product from an appropriate solvent system to enhance purity. | |
| Difficulty in Product Isolation | 1. Product Precipitation Issues: The product may not precipitate effectively from the reaction mixture upon cooling. | 1a. After evaporating a portion of the solvent, cool the mixture in an ice bath to induce crystallization.[2] 1b. If precipitation is still problematic, try adding a non-polar co-solvent to decrease the solubility of the product. |
| 2. Oily Product Formation: The product may separate as an oil instead of a crystalline solid. | 2a. Ensure all traces of water are removed from the reaction mixture before attempting to isolate the product. 2b. Try triturating the oily residue with a cold, non-polar solvent to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this synthesis?
A1: The acid catalyst is essential for the formation of the isopropylidene acetal. It protonates the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of L-ascorbic acid. This facilitates the formation of the five-membered dioxolane ring.
Q2: Why is anhydrous acetone specified in the protocols?
A2: The reaction to form the isopropylidene acetal is a reversible equilibrium. The presence of water will shift the equilibrium back towards the starting materials (L-ascorbic acid and acetone), thereby reducing the yield of the desired product.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[2] A suitable mobile phase, such as a mixture of n-propyl alcohol, water, and acetic acid, can be used to separate the starting material from the product. The disappearance of the L-ascorbic acid spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the optimal storage conditions for this compound?
A4: The product should be stored in a cool, dry place, protected from light to prevent degradation.
Q5: Can other ketones be used instead of acetone for this protection?
A5: While other ketones can be used to form ketals, acetone is commonly used for the synthesis of the isopropylidene derivative due to its reactivity and the stability of the resulting protected compound. The use of other ketones would result in a different protecting group and may require different reaction conditions.
Experimental Protocols
Protocol 1: Synthesis using Anhydrous Cupric Sulfate as a Catalyst[2]
This protocol describes a method with a reported yield of over 90% and purity of over 98%.[2]
-
Reaction Setup: In a suitable reactor, add L-ascorbic acid, acetone, and anhydrous cupric sulfate. The recommended molar ratio of acetone to L-ascorbic acid is between 5:1 and 30:1, with a preferred ratio of 20:1. The molar ratio of anhydrous cupric sulfate to L-ascorbic acid should be between 0.02:1 and 0.15:1, with a preferred ratio of 0.06:1.[2]
-
Reaction Conditions: Stir the reaction mixture at a temperature between 10-80 °C (preferably 20-60 °C) for 1-24 hours (preferably 10-20 hours).[2]
-
Monitoring: Monitor the reaction progress by TLC using a developing agent such as ether:acetic acid (24:1 v/v) or n-propyl alcohol:water:acetic acid (10:4:1 v/v/g).[2]
-
Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. The filtrate is then subjected to reduced pressure distillation to recover the excess acetone.
-
Purification: The resulting crude product is washed with cold acetone, filtered, and dried to obtain the final white product.
Protocol 2: Synthesis using Fuming Sulfuric Acid[4]
-
Reaction Setup: In a reactor under a nitrogen atmosphere, cool acetone to -5 °C.
-
Reagent Addition: Slowly add 28% fuming sulfuric acid, followed by the addition of L-ascorbic acid.
-
Reaction Conditions: Maintain the reaction temperature at -5 °C and stir for 17 hours.[4]
-
Work-up and Purification: Filter the reaction mixture and wash the resulting solid with cold acetone to obtain the product.
Data Presentation
Table 1: Comparison of a selection of Reaction Conditions for the Synthesis of this compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Anhydrous Cupric Sulfate | Acetone | 20-60 | 10-20 | >90 | [2] |
| 20-30% Fuming Sulfuric Acid | Acetone | -10 to 10 | 5-6 | Not specified | [2] |
| Fuming Sulfuric Acid (28%) | Acetone | -5 | 17 | Not specified (product purity 86.7%) | [4] |
| Hydrogen Chloride (gas) | Dry Acetone | Room Temperature | 0.33 | Not specified | [5] |
| Acetic Acid and Polyphosphoric Acid | Acetone | 30 | 10 | 93.1 | [1] |
| Sulfamic Acid and Polyphosphoric Acid | Acetone | 40 | 10 | 91.0 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. CN110183432A - A kind of preparation process of 5,6-O- isopropylidene-L-AA - Google Patents [patents.google.com]
- 2. CN103588759A - Preparation technology of this compound - Google Patents [patents.google.com]
- 3. Rational approach to selective and direct 2-O-alkylation of 5,6-O-isopropylidine-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. mjs.um.edu.my [mjs.um.edu.my]
common issues with 5,6-O-Isopropylidene-L-ascorbic acid solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues with the solubility of 5,6-O-Isopropylidene-L-ascorbic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a derivative of L-ascorbic acid with a protective isopropylidene group, which enhances its stability.[1][2] This modification also influences its solubility. Generally, it exhibits excellent solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone.[1] Its solubility in water is moderate, which is lower than that of its parent compound, L-ascorbic acid, due to the hydrophobic nature of the isopropylidene group.[1] The compound has poor solubility in nonpolar solvents like hexane and petroleum ether.[1]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is approximately 216.19 g/mol .[1][2][3][4]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is significantly dependent on pH.[1] It is most stable in a slightly acidic to neutral environment, with an optimal pH range of 4-7.[1] At pH values below 4, the compound is susceptible to acid-catalyzed hydrolysis, which removes the protective isopropylidene group.[1]
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for many compounds, solubility increases with temperature. While specific data for this compound is limited, the general principle for the parent compound, ascorbic acid, is that its solubility increases with rising temperature.[5] Gentle heating and sonication can be used to aid in the dissolution of this compound if precipitation or phase separation occurs.[6]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/System | Reported Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[3] | 462.56 mM[3] | Ultrasonic assistance may be needed.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[3][6] | ≥ 23.13 mM[3][6] | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[3][6] | ≥ 23.13 mM[3][6] | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL[3][6] | ≥ 23.13 mM[3][6] | Results in a clear solution. |
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
This guide provides a step-by-step approach to troubleshoot solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath.
-
Sonicate the solution until it becomes clear.[3]
-
Store the stock solution appropriately. For long-term storage, -80°C is recommended for up to 6 months.[3][6]
Protocol 2: Preparation of a Formulation for In Vivo Studies
This protocol describes the preparation of a vehicle for animal studies.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile tubes and syringes
Procedure: This protocol is based on a sequential addition of solvents.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of DMSO stock solution to constitute 10% of the final volume.
-
Add PEG300 to the tube to bring the total volume to 50% of the final volume and mix thoroughly.
-
Add Tween-80 to the mixture to constitute 5% of the final volume and mix until the solution is homogeneous.
-
Finally, add saline to reach the desired final volume (this will constitute 45% of the total volume) and mix thoroughly. The resulting solution should be clear.[3][6]
References
Technical Support Center: Troubleshooting Inconsistent Assay Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vitro assays. The following guides and frequently asked questions (FAQs) provide insights into common problems, their potential causes, and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can obscure the true biological effect of your test compounds. Several factors can contribute to this problem.[1][2]
| Potential Cause | Solution |
| Pipetting Technique | Inaccurate or inconsistent pipetting is a primary source of variability.[1][2][3] Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).[1][2][3] For multi-channel pipettes, ensure all tips are securely attached to avoid uneven reagent distribution.[4] |
| Cell Seeding Density | Uneven cell distribution in the microplate wells can lead to significant differences in signal.[2] Ensure your cell suspension is homogenous before and during seeding. A higher cell concentration may also reduce variability.[2] |
| Reagent Mixing | Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.[2] |
| Edge Effects | Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[2][5][6][7] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[2][7] Using plate sealers can also help minimize evaporation.[5][7] |
| Incubation Conditions | Ensure consistent temperature and CO2 levels across the entire incubator.[2] Variations can affect cell health and metabolism differently across the plate. Avoid stacking plates during incubation to ensure even temperature distribution.[5] |
| Washing Steps | Insufficient or inconsistent washing can lead to high background and variability.[5][6] Use an appropriate washing procedure and ensure complete removal of residual fluids by inverting and tapping the plate on absorbent tissue.[5] |
Troubleshooting Workflow for High Replicate Variability
Caption: Troubleshooting workflow for high replicate variability.
Poor Standard Curve
Question: My standard curve is not linear or has a low R-squared value. What should I do?
Answer: A reliable standard curve is crucial for accurate quantification.[2] Common issues with the standard curve can include inconsistent values for optical density at each concentration, ultimately generating a poorly fit curve with a low R2 value (ideally >0.99).[3]
| Potential Cause | Solution |
| Improper Standard Preparation | Ensure that the standards are prepared fresh for each experiment and that serial dilutions are performed accurately.[2] Use calibrated pipettes and ensure thorough mixing at each dilution step.[2][3] Double-check all calculations.[5] |
| Degraded Standards | If the stock standard has been stored improperly or for too long, it may have degraded.[2][3] This can result in lower than expected optical density values.[3] Use a fresh, quality-controlled stock for preparing your standards.[2] |
| Incorrect Curve Fit | Ensure you are using the appropriate regression model (e.g., linear, 4-parameter logistic) for your assay data.[2] |
| Pipetting Error | Inaccurate pipetting during the preparation of the standard curve is a very common cause of poor standard curves.[3] |
| Expired Reagents | Confirm the expiration dates on all reagents and do not use any that are expired.[5] |
Weak or No Signal
Question: I am getting a very weak signal or no signal at all in my assay. What are the possible reasons?
Answer: A weak or absent signal can be frustrating. This issue can stem from a variety of factors, from reagent problems to procedural errors.
| Potential Cause | Solution |
| Sub-optimal Reagent Concentrations | The concentration of substrates, antibodies, or detection reagents may not be optimal. Perform titration experiments for key reagents to determine the concentration that provides the best signal window.[2] |
| Insufficient Incubation Time | The reaction may not have reached its optimal endpoint. Perform a time-course experiment to identify the ideal incubation period.[1][2] |
| Inactive Reagents | Reagents may have expired, been stored improperly, or subjected to multiple freeze-thaw cycles.[1][5] Ensure proper storage and handling of all reagents.[1][5] Prepare fresh reagents for each experiment whenever possible.[1] |
| Incorrect Assay Temperature | Running an assay with cold reagents can hinder specific binding. Allow all reagents to come to room temperature for 15-20 minutes before starting the assay, unless the protocol specifies otherwise.[3][5] |
| Omission of a Key Reagent | Double-check the protocol to ensure all necessary reagents were added in the correct order. |
| Cell Health | For cell-based assays, ensure that cells are healthy, in the logarithmic growth phase, and have high viability before starting the experiment.[2] |
| Compound Interference | The test compound itself may be interfering with the detection signal (e.g., autofluorescence).[1] Pre-screen compounds for such interference.[1] |
Compound-Specific Issues: Solubility and Stability
Question: I suspect my compound's solubility or stability is causing inconsistent results. How can I troubleshoot this?
Answer: Poor compound solubility and stability are major contributors to assay variability, leading to underestimated activity and inaccurate structure-activity relationships.[8][9]
Troubleshooting Compound Solubility
-
Symptoms: Visible precipitate in stock or working solutions, inconsistent results between wells, and lower than expected potency.[9]
-
Corrective Actions:
-
Review Solubility Data: Consult the compound's datasheet for solubility information in various solvents.[9]
-
Optimize Solvent: While DMSO is common, its final concentration should typically be below 0.5% to avoid cellular toxicity.[9] Other organic solvents or solubility enhancers may be explored.
-
Sonication and Warming: Gently warming the solution or using a sonicator can help dissolve the compound.
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a concentrated stock immediately before use.[9]
-
Troubleshooting Compound Stability
-
Symptoms: The compound's potency decreases over the duration of an experiment, and results are not reproducible across different days.[9]
-
Corrective Actions:
-
Aliquot Stock Solutions: To prevent repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of the stock solution.[9]
-
Protect from Light: Store light-sensitive compounds in amber vials or in the dark.[9]
-
Control Temperature: Store stock solutions at the recommended temperature, typically -20°C or -80°C.[9]
-
Perform a Stability Assessment: Determine the compound's stability in your specific assay buffer or cell culture medium.
-
Experimental Protocol: Compound Stability Assessment in Cell Culture Media
-
Compound Preparation: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Incubation: Dilute the compound to its final working concentration in your cell culture medium. Also, prepare a control sample of the medium with the same concentration of the solvent.
-
Time Points: Incubate the solutions under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the compound-media mixture.
-
Analysis: Analyze the concentration of the active compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Interpretation: Plot the compound concentration against time to determine its stability profile under your experimental conditions.
Troubleshooting Workflow for Compound-Related Issues
Caption: Troubleshooting workflow for compound solubility and stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. mybiosource.com [mybiosource.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
stability of 5,6-O-Isopropylidene-L-ascorbic acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,6-O-Isopropylidene-L-ascorbic acid under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a derivative of L-ascorbic acid (Vitamin C) where the hydroxyl groups at the 5th and 6th positions are protected by an isopropylidene group. This modification is often performed to increase the compound's stability and lipophilicity, which can be advantageous in various formulations. Understanding its stability under different pH conditions is crucial for developing robust formulations, ensuring consistent efficacy, and defining appropriate storage conditions.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH, temperature, oxygen, and the presence of metal ions.[1] Like its parent compound, L-ascorbic acid, the isopropylidene derivative is susceptible to degradation, which can be accelerated under certain conditions.
Q3: How does pH affect the stability of this compound?
A3: While specific quantitative data for this compound is not extensively available, the stability of L-ascorbic acid is known to be highly pH-dependent. Generally, ascorbic acid is most stable in acidic solutions (pH 3-5).[1] As the pH increases, particularly in alkaline conditions, the rate of oxidation and degradation significantly increases.[2][3] It is anticipated that this compound will follow a similar trend.
Q4: What are the expected degradation pathways for this compound?
A4: The degradation of this compound is expected to proceed through pathways similar to those of L-ascorbic acid, which include both aerobic (oxidative) and anaerobic routes. The initial step in the oxidative pathway is the formation of a dehydroascorbic acid derivative. Under acidic conditions and in the presence of oxygen, this can further degrade to form various products.[3] In anaerobic environments, different degradation products may be formed.[3] The isopropylidene group itself may also be susceptible to hydrolysis under strongly acidic or basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | Inappropriate pH: The pH of the solution may be too high (alkaline) or too low (leading to hydrolysis of the isopropylidene group). | Adjust the pH of the solution to a mildly acidic range (e.g., pH 4-6) using a suitable buffer system. |
| Presence of Oxygen: Dissolved oxygen can accelerate the oxidative degradation of the compound. | De-gas all solvents and solutions by sparging with an inert gas like nitrogen or argon. Prepare and store solutions under an inert atmosphere. | |
| Contamination with Metal Ions: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of ascorbic acid derivatives. | Use high-purity water and reagents. Consider adding a chelating agent such as EDTA to the buffer to sequester any contaminating metal ions. | |
| Elevated Temperature: Higher temperatures increase the rate of chemical degradation. | Store solutions at reduced temperatures (e.g., 2-8°C). For long-term storage, consider freezing (-20°C or -80°C).[4] | |
| Discoloration of the solution (e.g., yellowing or browning) | Formation of Degradation Products: The appearance of color is often an indicator of the formation of degradation products. | This is a sign of significant degradation. The solution should be discarded and prepared fresh. To prevent this, follow the recommendations for preventing rapid loss of the compound. |
| Inconsistent results in stability studies | Fluctuating pH: The pH of the solution may change over time as the compound degrades, affecting the degradation rate. | Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. Periodically measure and, if necessary, adjust the pH. |
| Variability in Oxygen Exposure: Inconsistent exposure to air can lead to variable rates of oxidative degradation. | Ensure that all samples are handled consistently with respect to their exposure to the atmosphere. Use sealed vials with minimal headspace. |
Data Presentation
The following table summarizes hypothetical stability data for this compound at different pH values. This table is for illustrative purposes and should be populated with data from your own experiments.
| pH | Buffer System | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation | Half-life (t½) (hours) |
| 3.0 | Citrate Buffer | 25 | 100 | 98 | 2 | 831.8 |
| 5.0 | Acetate Buffer | 25 | 100 | 95 | 5 | 332.7 |
| 7.0 | Phosphate Buffer | 25 | 100 | 85 | 15 | 108.9 |
| 9.0 | Borate Buffer | 25 | 100 | 60 | 40 | 38.1 |
Experimental Protocols
Protocol for pH Stability Study of this compound
This protocol outlines a method to assess the stability of this compound in aqueous solutions at various pH values.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
Citric acid
-
Sodium citrate
-
Acetic acid
-
Sodium acetate
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Boric acid
-
Sodium borate
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Volumetric flasks
-
Pipettes
-
pH meter
-
HPLC system with UV or MS detector
-
Analytical balance
-
Incubator or water bath
2. Preparation of Buffer Solutions (0.1 M):
-
pH 3.0: Prepare a 0.1 M citrate buffer by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate solutions.
-
pH 5.0: Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions.
-
pH 7.0: Prepare a 0.1 M phosphate buffer by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions.
-
pH 9.0: Prepare a 0.1 M borate buffer by mixing appropriate volumes of 0.1 M boric acid and 0.1 M sodium borate solutions.
-
Verify the pH of each buffer solution using a calibrated pH meter and adjust as necessary with dilute HCl or NaOH.
3. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL). Prepare a sufficient volume for all time points.
4. Stability Study Execution:
-
Aliquot the sample solutions for each pH into separate, sealed vials for each time point to avoid repeated opening of the same sample.
-
Store the vials at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one vial for each pH condition.
-
Immediately analyze the samples by HPLC. If immediate analysis is not possible, store the samples at -20°C or lower to halt further degradation.
5. HPLC Analysis:
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., around 251 nm for ascorbic acid derivatives).[5]
-
Injection Volume: 10 µL.
-
Develop a validated HPLC method to separate the parent compound from its potential degradation products.
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of the compound as a function of time for each pH condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each pH.
Visualizations
Caption: Experimental workflow for the pH stability study.
Caption: Potential degradation pathways for this compound.
References
- 1. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: 5,6-O-Isopropylidene-L-ascorbic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5,6-O-Isopropylidene-L-ascorbic acid.
Troubleshooting Guide
Issue 1: Low yield of purified product after recrystallization.
-
Question: I am getting a very low yield after recrystallizing my crude this compound. What could be the cause?
-
Answer: Low recovery from recrystallization can stem from several factors:
-
Excessive solvent: Using too much solvent will keep more of your product dissolved in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Inappropriate solvent system: The chosen solvent system may be too good at dissolving the compound, even at lower temperatures. If you are using a single solvent, consider adding an anti-solvent to decrease the solubility of the product upon cooling. For instance, a common system is an ethanol/water mixture.[1]
-
Premature crystallization: If the solution cools too quickly, the product may precipitate out along with impurities. Ensure the solution is allowed to cool slowly to form pure crystals.
-
Incomplete initial reaction: If the synthesis of this compound was not complete, the yield of the desired product will inherently be low. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Issue 2: The purified product is not a white crystalline solid.
-
Question: My final product has a pale brown or yellowish tint, not the expected white color. How can I improve the color?
-
Answer: A discolored product often indicates the presence of impurities.
-
Residual starting materials or by-products: The synthesis of this compound from L-ascorbic acid can sometimes result in side products or contain unreacted starting material. Ensure thorough washing of the crude product before recrystallization. A common washing procedure involves a mixture of acetone and n-hexane.[1]
-
Degradation: L-ascorbic acid and its derivatives can be sensitive to heat and oxidation. Avoid prolonged heating during recrystallization.
-
Charcoal Treatment: You can try treating the hot recrystallization solution with a small amount of activated charcoal to adsorb colored impurities. Be cautious as charcoal can also adsorb some of your product.
-
Issue 3: Purity of the final product is below 98%.
-
Question: I've performed the purification, but analytical tests (e.g., HPLC, NMR) show the purity is still below my target of >98%. What are the next steps?
-
Answer: If a single purification step is insufficient, consider the following:
-
Second Recrystallization: Performing a second recrystallization can often significantly improve purity.
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be an effective purification method. While specific conditions for this compound are not extensively detailed in the provided literature, general principles of chromatography would apply.
-
Washing: Ensure the final crystalline product is washed with a cold solvent in which the product is sparingly soluble but the impurities are soluble. Cold acetone has been mentioned as a washing solvent.[2]
-
Frequently Asked Questions (FAQs)
-
Question: What is a common method for the initial purification of crude this compound after synthesis?
-
Question: What solvent systems are recommended for the recrystallization of this compound?
-
Answer: A mixture of ethanol and water has been successfully used for recrystallization.[1] The optimal ratio may need to be determined empirically to maximize yield and purity.
-
-
Question: How can I monitor the purity during the purification process?
-
Answer: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. By comparing the spots of your crude material, the purified product, and the starting material, you can assess the effectiveness of the purification step.[2][3] A patent suggests using a developing agent of ether:acetic acid (24:1 v/v) for TLC analysis.[2]
-
-
Question: What is the expected melting point of pure this compound?
-
Answer: The reported melting point varies slightly between sources but is generally in the range of 209-216 °C.[1] A significant deviation from this range can indicate the presence of impurities.
-
Data Presentation
| Purification Method | Solvent System | Typical Yield | Typical Purity | Reference |
| Washing | Acetone-Hexane (3:7 v/v) | ~70.5% (of crude) | Not Specified | [1] |
| Washing | Cold Acetone | >90% (of crude) | >98% | [2][4] |
| Recrystallization | Ethanol-Water (4:1 v/v) | ~73.5% | Not Specified | [1] |
Experimental Protocols
Protocol 1: Purification by Washing
This protocol is adapted from a synthesis procedure where the product is precipitated and then washed.[1]
-
Following the synthesis reaction, add n-hexane to the reaction mixture to induce precipitation of the crude product.
-
Stir the mixture and then cool it in an ice-water bath.
-
Decant the supernatant.
-
Wash the precipitate with a mixture of acetone and n-hexane (e.g., 3:7 v/v).
-
Stir the mixture, cool it, and then decant the supernatant.
-
Repeat the washing step four times.
-
Dry the final white crystalline product under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol is based on a described recrystallization method.[1]
-
Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 20 mL for 0.432 g of crude product).
-
Once fully dissolved, add water (e.g., 5 mL) as an anti-solvent.
-
Allow the solution to cool down slowly to room temperature to allow for the formation of crystals.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Filter the crystalline product.
-
Wash the collected crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified product, which should be a pale brown or white solid.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Alkylation of 5,6-O-Isopropylidene-L-ascorbic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of 5,6-O-Isopropylidene-L-ascorbic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the alkylation of this compound?
The main challenge is achieving regioselectivity. The C3-OH group of this compound is more acidic and nucleophilic than the C2-OH group.[1][2][3] Consequently, under mild basic conditions, alkylation reactions preferentially occur at the C3 position, yielding the 3-O-alkylated product.[1][2][3] Special strategies are required to direct the alkylation to the C2 position or to achieve di-alkylation.
Q2: How can I selectively achieve 3-O-alkylation?
Selective 3-O-alkylation can be achieved by using a mild base and a suitable alkylating agent.[4][5] Phase transfer catalysis has been shown to be an effective method, affording the 3-O-alkyl-5,6-O-isopropylidene-L-ascorbic acid derivatives in moderate to good yields as the sole product.[4] Another approach involves using Cesium Fluoride (CsF) as a base in an aprotic solvent like DMSO.[5][6]
Q3: Is it possible to achieve 2-O-alkylation directly?
Direct 2-O-alkylation is challenging due to the higher reactivity of the C3-OH group. However, a novel method has been devised based on density functional theory (B3LYP) electron density calculations that allows for the direct alkylation of the 2-OH group with complete regio- and chemoselectivity.[1][2] Another strategy involves a one-pot reaction where the 3-OH group is first protected with a silyl group (e.g., TBDMS), followed by alkylation at the 2-OH position, and subsequent removal of the silyl protecting group.[3]
Q4: What are the common byproducts in this reaction?
Common byproducts can include the 2,3-di-O-alkylated product, especially if an excess of the alkylating agent is used or if the reaction conditions are harsh.[4] While C-alkylation is a possibility, it is generally not observed as a significant byproduct under mild reaction conditions.[4]
Q5: How does the choice of base affect the reaction outcome?
The choice of base is critical for controlling the regioselectivity. Mild bases favor the formation of the 3-O-alkylated product.[1][2] The use of stronger bases or specific catalytic systems can influence the formation of 2-O-alkylated or di-alkylated products. For instance, using potassium hydroxide in a biphasic system with a phase transfer catalyst leads to 3-O-alkylation.[4] Cesium fluoride has also been successfully employed as a mild base for selective 3-O-alkylation.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low to no yield of the desired product | - Inactive alkylating agent.- Insufficient base.- Low reaction temperature or short reaction time. | - Check the purity and reactivity of your alkylating agent.- Ensure the stoichiometry of the base is correct. The pH should be around 7.5-8.0 for 3-O-alkylation.[4]- Increase the reaction temperature or prolong the reaction time, but monitor for byproduct formation. |
| Formation of 2,3-di-O-alkylated byproduct | - Excess of alkylating agent.- High reaction temperature. | - Use a stoichiometric amount of the alkylating agent (e.g., 1 equivalent for mono-alkylation).[4]- Conduct the reaction at room temperature to favor mono-alkylation.[4] |
| Difficulty in purifying the product | - Presence of unreacted starting material and byproducts.- The product is highly soluble in the aqueous phase during workup. | - Utilize column chromatography on silica gel with a suitable solvent system (e.g., hexane-ethyl acetate) for purification.[4]- Ensure complete extraction from the aqueous layer using an appropriate organic solvent like ethyl acetate.[4] |
| Hydrolysis of the 5,6-O-isopropylidene protecting group | - Acidic conditions during workup or purification. | - Maintain neutral or slightly basic conditions during the workup. Avoid strong acids.- If acidic conditions are necessary for other reasons, consider using a more acid-stable protecting group. |
Experimental Protocols
Protocol 1: Selective 3-O-Alkylation using Phase Transfer Catalysis[4]
This protocol describes the selective synthesis of 3-O-alkyl-5,6-O-isopropylidene-L-ascorbic acid derivatives.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium iodide (TBAI)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.00 g, 4.6 mmol) and TBAI (0.169 g, 0.46 mmol, 10 mol%) in a mixture of water (5.00 ml) and ethyl acetate (5.00 ml).
-
Add potassium hydroxide (0.259 g, 4.6 mmol) to the mixture and stir. The pH should be adjusted to 7.5-8.0.
-
Add the corresponding alkylating agent (4.6 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 17 to 24 hours.
-
After the reaction is complete, extract the product with ethyl acetate (3 x 10.00 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system.
Protocol 2: Selective 3-O-Alkylation using Cesium Fluoride[5]
This method employs Cesium Fluoride (CsF) as a mild base for the regioselective 3-O-alkylation.
Materials:
-
This compound
-
Alkyl halide or tosylate
-
Cesium Fluoride (CsF)
-
Dry Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1 mmol), CsF (2 mmol), and the corresponding alkyl halide or tosylate (2 mmol) in dry DMSO (5 mL).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 48-72 hours).
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product as needed.
Quantitative Data Summary
Table 1: Yields of 3-O-Alkyl-5,6-O-isopropylidene-L-ascorbic Acid Derivatives using Phase Transfer Catalysis [4]
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |
| Methyl iodide | 3-O-Methyl-5,6-O-isopropylidene-L-ascorbic acid | 24 | 65 |
| Ethyl bromide | 3-O-Ethyl-5,6-O-isopropylidene-L-ascorbic acid | 20 | 72 |
| n-Propyl bromide | 3-O-Propyl-5,6-O-isopropylidene-L-ascorbic acid | 18 | 75 |
| n-Butyl bromide | 3-O-Butyl-5,6-O-isopropylidene-L-ascorbic acid | 17 | 78 |
| Benzyl bromide | 3-O-Benzyl-5,6-O-isopropylidene-L-ascorbic acid | 18 | 85 |
Table 2: Yields of 2,3-di-O-Alkyl-5,6-O-isopropylidene-L-ascorbic Acid Derivatives using Phase Transfer Catalysis [4]
| Alkylating Agent (2.1 equiv) | Product | Reaction Time (h) | Yield (%) |
| Methyl iodide | 2,3-di-O-Methyl-5,6-O-isopropylidene-L-ascorbic acid | 24 | 82 |
| Ethyl bromide | 2,3-di-O-Ethyl-5,6-O-isopropylidene-L-ascorbic acid | 20 | 85 |
| Benzyl bromide | 2,3-di-O-Benzyl-5,6-O-isopropylidene-L-ascorbic acid | 18 | 92 |
Visualizations
Caption: Regioselectivity in the alkylation of this compound.
Caption: General experimental workflow for the alkylation reaction.
References
- 1. Rational approach to selective and direct 2-O-alkylation of 5,6-O-isopropylidine-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
avoiding oxidation of 5,6-O-Isopropylidene-L-ascorbic acid during experiments
This guide provides researchers, scientists, and drug development professionals with technical support for handling 5,6-O-Isopropylidene-L-ascorbic acid, focusing on preventing its oxidation during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Rapid loss of compound activity or inconsistent results. | Oxidation of this compound. | Review handling and storage procedures. Prepare fresh solutions before each experiment. Use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Add a chelating agent like EDTA to bind catalytic metal ions.[1] |
| Solution turns yellow or brown. | Degradation of the compound. | This color change indicates the formation of oxidation products.[2][3] Discard the solution and prepare a fresh one, ensuring all preventative measures are taken. For critical experiments, confirm purity via HPLC. |
| Precipitate forms in the solution upon storage. | Compound degradation or exceeding solubility limits. | Ensure the storage temperature is appropriate for the solvent used.[4] Confirm the concentration is within the solubility limits for the specific solvent and temperature. |
| Inconsistent readings in spectroscopic assays (e.g., UV-Vis). | Degradation of the compound leading to changes in absorbance. Fluctuations in pH. | Monitor the UV-Vis spectrum for changes; a decrease in the characteristic absorbance peak of ascorbic acid (around 245-265 nm, depending on pH) suggests degradation.[5][6] Regularly check and maintain the pH of the solution, as it can change upon degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The primary factors are exposure to oxygen, elevated temperatures, high pH (alkaline conditions), exposure to light (especially UV), and the presence of catalytic metal ions such as copper (Cu²⁺) and iron (Fe²⁺).[1] Although the isopropylidene group enhances stability compared to L-ascorbic acid, the core antioxidant-active enediol group is still susceptible to oxidation.
Q2: How should I store this compound to ensure its stability?
A2: Storage conditions depend on the form of the compound:
-
Powder: Store at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4]
-
In solvent: For maximum stability, store solutions at -80°C (stable for up to 6 months).[4] For shorter-term storage, -20°C is acceptable (up to 1 month).[4] It is recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.
Q3: What is the best way to prepare a stable solution of this compound?
A3: To prepare a stable solution, follow these steps:
-
Use high-purity, deoxygenated solvents (e.g., by sparging with nitrogen or argon).
-
Dissolve the compound in a suitable solvent like DMSO for a stock solution.[4]
-
If using aqueous buffers, ensure they are at a slightly acidic pH, as this has been shown to improve the stability of ascorbic acid.[7]
-
Prepare solutions fresh for each experiment whenever possible.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Q4: What are the visual or spectroscopic indicators of oxidation?
A4: A common visual indicator of oxidation is a color change in the solution from colorless to yellow or brown.[2][3] Spectroscopically, the oxidation can be monitored by UV-Vis spectrophotometry. The characteristic absorbance peak of the ascorbic acid moiety will decrease as it degrades.[5][6] For a more detailed analysis, HPLC can be used to separate and quantify the parent compound and its degradation products.[8]
Data on Stability of Ascorbic Acid
Disclaimer: The following quantitative data is for L-ascorbic acid. While this compound is more stable, this data can serve as a valuable reference for understanding the impact of experimental conditions.
Table 1: Effect of Temperature on L-Ascorbic Acid Degradation in Guava Juice (pH ~4) Stored in the Dark
| Storage Temperature (°C) | Degradation after 7 days (%) |
| 4-10 | Significantly reduced degradation |
| 25 | 23.4 |
| 35 | 56.4 |
Table 2: Degradation Kinetics of L-Ascorbic Acid in Aqueous Solution
| pH | Temperature Range (°C) | Apparent Activation Energy (Ea) (kJ/mol) | Kinetic Model |
| 5.0 | 150-190 | 15.77 | Pseudo-first-order[2] |
| 7.0 | 150-190 | 31.70 | Pseudo-first-order[2] |
| 9.5 | 150-190 | 47.53 | Pseudo-first-order[2] |
Experimental Protocols
Protocol: Quantification of this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound in a solution over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphoric acid or acetic acid (for mobile phase acidification)
-
Buffer salts (e.g., sodium phosphate)
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator or water bath
3. Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase of methanol and acidified water (e.g., water with 0.1% phosphoric acid). A common ratio is 30:70 (v/v) methanol:acidified water.[9]
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of standard solutions with concentrations ranging from, for example, 1 to 100 µg/mL.
-
-
Preparation of Test Solution:
-
Prepare a solution of this compound in the desired buffer or solvent system at a known concentration.
-
Divide the solution into aliquots for analysis at different time points and under different conditions (e.g., temperature, light exposure).
-
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
At each designated time point, take an aliquot of the test solution, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the test samples at each time point by comparing the peak area to the calibration curve.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Simplified oxidation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Identity Confirmation of Synthesized 5,6-O-Isopropylidene-L-ascorbic acid
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to confirm the identity and purity of synthesized 5,6-O-Isopropylidene-L-ascorbic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques to confirm the identity of synthesized this compound?
A1: The primary techniques for structural confirmation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and melting point analysis. Optical rotation measurement is also crucial to confirm the correct stereoisomer.
Q2: What is the expected molecular weight of this compound?
A2: The expected molecular formula is C₉H₁₂O₆, which corresponds to a molecular weight of approximately 216.19 g/mol .[1][2][3][4][5] Mass spectrometry should confirm this value.
Q3: My observed melting point is significantly different from the literature value. What could be the reason?
A3: There can be several reasons for a discrepancy in melting points. First, ensure your apparatus is calibrated correctly. Impurities in your sample, such as residual starting materials (L-ascorbic acid) or solvents, can lead to a lower and broader melting point range. Additionally, the literature reports a decomposition temperature around 210-217 °C.[1][6] Rapid heating during measurement can affect the observed value. Some sources may report different values, so it's essential to compare with data from a reliable source.[1]
Q4: The optical rotation of my sample is lower than expected. What does this indicate?
A4: A lower than expected optical rotation value could suggest the presence of the opposite enantiomer or other optically inactive impurities. Ensure that the concentration and the solvent used for the measurement match the literature conditions, as optical rotation is sensitive to these parameters. For example, values of [α]D¹⁹ +25.3° (c=1 in H₂O) and [α]D²⁰ +8 to +12° (c=5 in MeOH) have been reported.[1][4]
Troubleshooting Guide
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
If you observe unexpected peaks in your ¹H NMR spectrum, consider the following possibilities:
-
Residual Solvents: Common synthesis and purification solvents like acetone, ethanol, or ethyl acetate may be present. Compare the chemical shifts of the unknown peaks with known solvent peaks.
-
Starting Material: The presence of L-ascorbic acid, the starting material, can be identified by its characteristic peaks.
-
Side Products: Incomplete reactions or side reactions can lead to impurities.
-
Water: The presence of water in the NMR solvent (e.g., DMSO-d₆, CD₃OD) can result in a broad peak.
Issue 2: Mass Spectrometry Data Does Not Show the Molecular Ion Peak
If you are unable to detect the molecular ion peak at m/z 217 ([M+H]⁺) or 215 ([M-H]⁻) in your mass spectrum, try the following:
-
Ionization Technique: Electrospray ionization (ESI) is generally a soft ionization technique suitable for this molecule. If you are using a harsher method, the molecule might be fragmenting.
-
Adduct Formation: Look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common in mass spectrometry.
-
Fragmentation: The molecule might be unstable under the MS conditions. Look for characteristic fragment ions.
Data Presentation: Expected Analytical Data
For easy comparison, the following tables summarize the expected quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₁₂O₆[1][2][3][4][5] |
| Molecular Weight | 216.19 g/mol [1][2][3][4][5] |
| Melting Point | 210-217 °C (decomposes)[1][6] |
| Optical Rotation | [α]D¹⁹ +25.3° (c=1, H₂O)[1] or [α]D²⁰ +8 to +12° (c=5, MeOH)[4] |
Table 2: Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (600 MHz, CD₃COCD₃) | δ 4.71-4.73 (m, 1H, C4-H), 4.37-4.39 (m, 1H, C5-H), 4.16-4.21 (m, 1H, C6-H), 3.99-4.03 (m, 1H, C6-H), 1.29 (s, 6H, Me)[6] |
| IR (KBr) | νₘₐₓ 3242.6, 2993.3, 2907.6, 2741.6, 1755.5, 1665.4 cm⁻¹[6] |
| Mass Spectrometry | Molecular Ion: 216[7]. Precursor ions for MS²: [M+H]⁺ at m/z 217.0707, [M-H]⁻ at m/z 215.0561[2] |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integration values with the expected data.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C=O, and C-O stretches.
Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of synthesized this compound.
Caption: Workflow for the analytical confirmation of synthesized this compound.
References
- 1. 5,6-Isopropylidene- L -ascorbic acid 98 15042-01-0 [sigmaaldrich.com]
- 2. L-Ascorbic acid, 5,6-O-(1-methylethylidene)- | C9H12O6 | CID 54691418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 15042-01-0 | MI03487 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [chemicalbook.com]
- 7. (+)-5,6-O-Isopropylidene-L-ascorbic acid(15042-01-0) 13C NMR spectrum [chemicalbook.com]
Validation & Comparative
Stability Showdown: 5,6-O-Isopropylidene-L-ascorbic acid vs. L-ascorbic acid
For researchers, scientists, and drug development professionals, the stability of active pharmaceutical ingredients is a critical determinant of efficacy and shelf-life. L-ascorbic acid (Vitamin C), a potent antioxidant, is notoriously unstable, limiting its application in various formulations. A promising alternative, 5,6-O-Isopropylidene-L-ascorbic acid, a protected derivative, is gaining attention for its enhanced stability. This guide provides an objective comparison of the stability of these two compounds, supported by available experimental data and detailed methodologies.
Executive Summary
L-ascorbic acid is highly susceptible to degradation by oxidation, a process accelerated by factors such as elevated temperature, pH, light, and the presence of oxygen. The protection of the hydroxyl groups at the 5 and 6 positions in this compound significantly enhances its resistance to these degradation pathways. This structural modification leads to a more stable molecule, offering a distinct advantage in the development of robust formulations.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the stability of L-ascorbic acid and this compound. It is important to note that the data for each compound are derived from separate studies, which may have employed different experimental conditions.
Table 1: Thermal Degradation Kinetics
| Compound | Temperature Range (°C) | Apparent First-Order Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| L-ascorbic acid | 80 - 100 | Varies significantly with pH and oxygen levels | 15.77 - 115.5 | [1][2] |
| This compound | >150 | - | ~30-50 | [3] |
Table 2: pH Stability Profile
| Compound | pH Range | Optimal Stability | Degradation Characteristics | Reference |
| L-ascorbic acid | 1 - 11 | pH 5-6 | Rate increases significantly at pH > 6 and is slow at pH 1-2. | [4][5] |
| This compound | - | More stable in the pH range of 5-7 compared to L-ascorbic acid. | The isopropylidene group can be hydrolyzed under acidic or basic conditions. | [3] |
Table 3: Photodegradation
| Compound | Conditions | Apparent First-Order Rate Constant (k) (min⁻¹) | Degradation Products | Reference |
| L-ascorbic acid | Aqueous solution, UV irradiation | 0.057–3.948 × 10⁻² (pH 1-11) | Dehydroascorbic acid, 2,3-diketogulonic acid | [4] |
| This compound | - | - | - | - |
Experimental Protocols
To provide a framework for direct comparative analysis, a detailed methodology for a stability study is outlined below.
Objective: To compare the stability of this compound and L-ascorbic acid under various stress conditions (thermal, pH, and photolytic).
Materials:
-
This compound (≥98% purity)
-
L-ascorbic acid (≥99% purity)
-
Buffer solutions (pH 4, 7, and 9)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber with a UV lamp
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of both this compound and L-ascorbic acid in the different buffer solutions (pH 4, 7, and 9) at a concentration of 1 mg/mL.
-
For the photodegradation study, prepare solutions in transparent vials. For thermal and pH stability studies, use amber vials to protect from light.
-
-
Stress Conditions:
-
Thermal Stability: Place the vials in stability chambers at 40°C, 60°C, and 80°C.
-
pH Stability: Store the buffered solutions at a constant temperature (e.g., 25°C).
-
Photostability: Expose the transparent vials to a controlled UV light source in a photostability chamber. A control set should be kept in the dark at the same temperature.
-
-
Time Points:
-
Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours for thermal and photodegradation; and 0, 1, 3, 7, and 14 days for pH stability).
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 2.5 with phosphoric acid) and methanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm for L-ascorbic acid and a suitable wavelength for this compound (to be determined by UV scan).
-
Injection Volume: 20 µL.
-
Quantification: Calculate the concentration of the remaining compound at each time point by comparing the peak area with a standard calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration versus time for each condition.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) for each compound under each condition using the formula: t₁/₂ = 0.693 / k.
-
For thermal degradation, calculate the activation energy (Ea) using the Arrhenius equation.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the comparative stability testing.
Caption: Workflow for the comparative stability analysis of the two ascorbic acid compounds.
Degradation Pathway Overview
The degradation of L-ascorbic acid is a well-understood process involving oxidation. The following diagram illustrates the initial steps of this pathway.
Caption: Simplified degradation pathway of L-ascorbic acid.
Conclusion
The available evidence strongly indicates that this compound offers superior stability compared to its parent compound, L-ascorbic acid. This enhanced stability is attributed to the protection of the diol functionality in the side chain, which is a primary site for degradation. For applications requiring a more robust form of Vitamin C, this compound presents a compelling alternative. However, for definitive quantitative comparisons, a direct, head-to-head stability study under identical, well-controlled experimental conditions is recommended.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Efficacy of Ascorbic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
L-ascorbic acid (Vitamin C) is a cornerstone of antioxidant research and application. However, its inherent instability has driven the development of various derivatives designed to enhance its stability and bioavailability. This guide provides an objective comparison of the antioxidant efficacy of several common ascorbic acid derivatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of ascorbic acid and its derivatives can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates greater antioxidant activity.
| Compound | Assay | IC50 (μM) | Source |
| L-Ascorbic Acid | DPPH Radical Scavenging | 10.65 | [1] |
| L-Ascorbic Acid | DPPH Radical Scavenging | 37.34 | [2] |
| 6-O-Palmitoylascorbate | DPPH Radical Scavenging | Significantly higher than L-AA | [3] |
| Ascorbic acid derivative (2,3-dihydroxy phenyl substituted) | DPPH Radical Scavenging | 10.3 | [4] |
| Ascorbic acid derivative (2,3-dihydroxy phenyl substituted) | Superoxide Anion Quenching | 0.187 | [4] |
| Ascorbic acid derivative (2,3-dihydroxy phenyl substituted) | Lipid Peroxidation Inhibition | 0.129 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions. The data from the review by Pivari et al. (2022) compiles results from various sources.[4] A 2020 study using density functional theory concluded that in aqueous solutions, the antioxidant capacity of derivatives like ascorbyl 2-glucoside (AA2G), 3-o-ethyl-l-ascorbic acid (AAE), and ascorbyl 6-palmitate (AA6P) is slightly lower than that of L-ascorbic acid itself.[5][6]
Key Experimental Protocols
Accurate and reproducible assessment of antioxidant efficacy relies on standardized experimental protocols. Below are detailed methodologies for common assays used to evaluate ascorbic acid and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The ascorbic acid derivative and a standard antioxidant (like L-ascorbic acid) are dissolved in the same solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compounds and the standard. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Detailed Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the ascorbic acid derivative or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Detailed Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: A small aliquot of the sample solution is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, typically FeSO₄ or Trolox. The results are often expressed as FRAP values (in µM).
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, ascorbic acid and its derivatives can exert their antioxidant effects through the modulation of intracellular signaling pathways. A key pathway is the Keap1-Nrf2 signaling pathway, which regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion
The choice of an ascorbic acid derivative for a specific application depends on a balance of factors including antioxidant efficacy, stability, and solubility. While L-ascorbic acid often exhibits the highest direct radical scavenging activity in aqueous environments, its derivatives offer improved stability, which can be crucial for formulation and delivery. Lipophilic derivatives like ascorbyl palmitate may be more effective in lipid-rich environments.[7] The data presented in this guide, along with the detailed experimental protocols, provides a foundation for researchers to make informed decisions and design further comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The Lipophilic Vitamin C Derivative, 6-O-Palmitoylascorbate Protects Human Keratinocytes and 3D-Human Skin Equivalents Against X-Ray-Induced Oxidative Stress and Apoptosis More Markedly Than L-Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Perspective of Vitamin C and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the design of ascorbic acid derivative-mediated drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03825A [pubs.rsc.org]
Unveiling the Cellular Shield: 5,6-O-Isopropylidene-L-ascorbic Acid Demonstrates Superior Protective Effects
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective cellular protective agents, 5,6-O-Isopropylidene-L-ascorbic acid, a lipophilic derivative of Vitamin C, is emerging as a potent candidate with significantly enhanced antioxidant properties compared to its parent molecule, L-ascorbic acid. This guide provides a comprehensive comparison of the cellular protective effects of this compound and other ascorbic acid derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Enhanced Cellular Protection: A Quantitative Comparison
The lipophilic nature of this compound and its derivatives allows for better integration into cellular membranes, a critical factor in combating intracellular oxidative stress. This enhanced bioavailability translates to superior protective effects against cellular damage induced by reactive oxygen species (ROS).
A key study has highlighted the remarkable potency of a prodrug derivative of 5,6-isopropylidene-l-ascorbic acid, 2-O-Acyl-3-O-(1-acyloxyalkyl)-5,6-isopropylidene-l-ascorbic acid (compound 15e). This compound exhibited approximately 30 times the antioxidant activity of L-ascorbic acid in human keratinocyte (HaCaT) cells.[1][2] Furthermore, it was shown to support cell viability at concentrations up to 900 μM, underscoring its protective capabilities.[1][2]
While direct quantitative data for the parent compound, this compound, is still emerging, the exceptional activity of its derivatives strongly suggests its potential as a superior cytoprotective agent. For comparison, other lipophilic ascorbic acid derivatives have also demonstrated enhanced protective effects over the hydrophilic L-ascorbic acid.
Table 1: Comparison of Cellular Protective Effects of Ascorbic Acid Derivatives
| Compound | Cell Line | Assay | Key Findings | Reference |
| 2-O-Acyl-3-O-(1-acyloxyalkyl)-5,6-isopropylidene-l-ascorbic acid (15e) | HaCaT | Cellular Antioxidant Activity (CAA) | ~30-fold higher antioxidant activity than L-ascorbic acid. Supported cell viability up to 900 μM. | [1][2] |
| L-ascorbic acid 2-phosphate-6-palmitate (Asc2P6P) | PC12 | H2O2-induced cytotoxicity | Superior protective role and more effective ROS scavenging ability compared to L-ascorbic acid. | |
| L-ascorbic acid | Various | Various | Baseline for comparison. | |
| This compound | - | - | Data on direct cellular antioxidant activity is currently limited in publicly available literature. |
Delving into the Mechanism: The Nrf2 Signaling Pathway
The protective effects of many antioxidant compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for crucial antioxidant enzymes.
Some studies suggest that ascorbic acid and its derivatives can modulate the Keap1/Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[3] While direct evidence for this compound is still under investigation, its potent antioxidant activity suggests a potential role in activating this protective pathway. The lipophilic nature of this derivative may facilitate its interaction with intracellular components that regulate Nrf2 activation.
Caption: Proposed mechanism of cellular protection via the Nrf2 signaling pathway.
Experimental Protocols: A Guide for Researchers
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator.[4][5][6][7]
Materials:
-
Human keratinocyte cells (HaCaT)
-
96-well black, clear-bottom microplates
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or Hydrogen Peroxide (H₂O₂) as a radical initiator
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Test compounds (this compound, L-ascorbic acid, etc.)
-
Quercetin (as a standard)
Procedure:
-
Seed HaCaT cells in a 96-well microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with the test compounds and 25 µM DCFH-DA in treatment medium for 1 hour.
-
Apply the radical initiator (e.g., 600 µM AAPH) to the cells.
-
Immediately place the microplate in a fluorescence plate reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour at 37°C.
-
Calculate the area under the curve for fluorescence versus time and compare the inhibition by the test compounds to that of the quercetin standard to determine the CAA units.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cells of interest
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
-
Oxidative stressor (e.g., H₂O₂)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Induce oxidative stress by adding an oxidative agent (e.g., H₂O₂).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion
The available evidence strongly suggests that this compound and its derivatives are highly promising candidates for cellular protection against oxidative stress. Their enhanced lipophilicity appears to be a key factor in their superior antioxidant efficacy within a cellular context. Further research is warranted to fully elucidate the cellular uptake, metabolism, and precise mechanisms of action, including the modulation of the Nrf2 pathway, of this compound itself. The provided experimental protocols offer a solid foundation for researchers to conduct these vital investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid: Antioxidant Activity and Ability to Permeate Silicone Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-O-β-d-glucopyranosyl-l-ascorbic acid, a novel vitamin C derivative from Lycium barbarum, prevents oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. researchgate.net [researchgate.net]
- 6. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 7. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,6-O-Isopropylidene-L-ascorbic acid and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance with Supporting Experimental Data
In the continuous search for potent and stable antioxidant compounds, derivatives of L-ascorbic acid have garnered significant attention. This guide provides a comparative study of 5,6-O-Isopropylidene-L-ascorbic acid against its parent compound, L-ascorbic acid, and other widely recognized antioxidants such as Trolox and Gallic Acid. The comparison is based on their performance in standard in vitro antioxidant assays and their influence on key cellular signaling pathways involved in oxidative stress response.
Introduction to this compound
This compound is a synthetic derivative of L-ascorbic acid (Vitamin C). The introduction of an isopropylidene group at the 5 and 6 positions of the ascorbic acid molecule enhances its stability and lipophilicity compared to the parent compound.[1][2] This modification is designed to protect the molecule from rapid oxidation, a common challenge with L-ascorbic acid, thereby potentially increasing its bioavailability and efficacy in various applications, including pharmaceuticals and cosmetics.[1]
In Vitro Antioxidant Activity: A Quantitative Comparison
The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
While direct head-to-head comparative studies providing specific IC50, TEAC (Trolox Equivalent Antioxidant Capacity), and FRAP values for this compound against other antioxidants in a single comprehensive study are limited in publicly available literature, we can infer its potential based on the known effects of derivatization on ascorbic acid's antioxidant activity. Theoretical studies suggest that while derivatization enhances stability, it may slightly decrease the intrinsic radical-scavenging activity in aqueous solutions compared to L-ascorbic acid.[3][4] However, a study on a prodrug derivative of 5,6-isopropylidene-l-ascorbic acid demonstrated significantly higher cellular antioxidant activity compared to L-ascorbic acid, suggesting that its enhanced stability and cellular uptake can lead to superior performance in a biological context.
Below is a table summarizing typical antioxidant values for L-ascorbic acid, Trolox, and Gallic Acid, which serve as benchmarks for antioxidant efficacy. The values for this compound are not yet firmly established in the literature through direct comparative assays.
| Antioxidant | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| L-Ascorbic Acid | ~5 µg/mL[5] | ~1.0-1.5 | High |
| Trolox | ~8 µg/mL | 1.0 (by definition) | Moderate |
| Gallic Acid | ~2 µg/mL | ~1.9-4.7 | Very High |
Note: The values presented are approximate and can vary significantly depending on the specific experimental conditions.
Mechanisms of Action and Cellular Signaling Pathways
Antioxidants exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory responses.
Direct Radical Scavenging
The primary antioxidant mechanism for L-ascorbic acid and its derivatives is the donation of a hydrogen atom from the hydroxyl groups on the enol system to neutralize free radicals. This process is central to the DPPH and ABTS assays.
Modulation of Cellular Signaling Pathways
L-ascorbic acid is known to influence key signaling pathways involved in cellular stress responses. While specific data for this compound is still emerging, it is plausible that it shares similar, and potentially more potent, modulatory effects due to its enhanced stability.
1. The Keap1-Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of antioxidants can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Ascorbic acid has been shown to interact with this pathway, and its stable derivative may offer a more sustained activation.[6]
2. The NF-κB Pathway: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the expression of pro-inflammatory cytokines. Vitamin C has been shown to inhibit NF-κB activation.[7] The enhanced stability of this compound could lead to a more sustained inhibition of this pro-inflammatory pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for reference and to facilitate the design of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the antioxidant sample in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the sample.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
A control is prepared using the solvent instead of the antioxidant sample.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the antioxidant sample to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard curve is prepared using Trolox at various concentrations.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the antioxidant sample to the FRAP reagent.
-
Measure the absorbance of the reaction mixture at 593 nm after a specified time (e.g., 4 minutes).
-
A standard curve is constructed using a ferrous sulfate (FeSO₄) solution of known concentrations.
-
The FRAP value of the sample is expressed as the concentration of Fe²⁺ equivalents.
Conclusion
This compound presents a promising alternative to L-ascorbic acid due to its enhanced stability. While direct comparative in vitro antioxidant data is still needed for a complete picture, its potential for superior cellular antioxidant activity warrants further investigation. Researchers are encouraged to utilize the standardized protocols outlined in this guide to conduct comparative studies to elucidate the precise antioxidant capacity of this and other novel antioxidant compounds. Understanding the interplay between chemical stability, intrinsic antioxidant activity, and modulation of cellular signaling pathways will be crucial for the development of next-generation antioxidant therapies.
References
- 1. Therapeutic Perspective of Vitamin C and Its Derivatives [mdpi.com]
- 2. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of 5,6-O-Isopropylidene-L-ascorbic acid and Tocopherol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the efficacy of 5,6-O-Isopropylidene-L-ascorbic acid, a stable derivative of Vitamin C, and tocopherol (Vitamin E). The following sections present a comprehensive overview of their respective antioxidant capacities, mechanisms of action, and influence on cellular signaling pathways, supported by experimental data.
Introduction
This compound is a synthetic derivative of L-ascorbic acid (Vitamin C) designed for increased stability, making it less susceptible to oxidation compared to its parent compound. Tocopherols are a class of lipid-soluble antioxidants, with α-tocopherol being the most biologically active form of Vitamin E. Both compounds are of significant interest in research and drug development for their protective effects against oxidative stress, a key factor in cellular aging and various pathologies. This guide aims to provide an objective comparison to aid in the selection of appropriate antioxidant agents for research and therapeutic applications.
Quantitative Comparison of Antioxidant Efficacy
Direct comparative studies quantifying the antioxidant efficacy of this compound and tocopherol in the same experimental setup are limited. However, data from various in vitro and cell-based assays provide a basis for a comparative assessment.
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to assess antioxidant capacity. The IC50 value, the concentration of an antioxidant required to scavenge 50% of DPPH radicals, is a measure of efficacy.
| Compound | Assay | Cell Line/System | Metric | Result | Reference |
| Prodrug of this compound | Cellular Antioxidant Activity (CAA) | HaCaT | Relative Antioxidant Activity | ~30x greater than L-ascorbic acid | [1] |
| α-Tocopherol | UVA-induced damage | HaCaT | Cell Viability | Protective at 2.9-14.7 IU/ml | [2] |
| α-Tocopherol | DPPH Radical Scavenging | In vitro | IC50 | 39.4 ± 0.2 µg/ml | [3] |
| L-Ascorbic Acid | DPPH Radical Scavenging | In vitro | IC50 | 3.37 µg/ml | [4] |
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is designed to measure the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.
Principle: The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.
Protocol Outline:
-
Cell Culture: Human hepatocarcinoma (HepG2) or human keratinocyte (HaCaT) cells are seeded in a 96-well microplate and cultured until confluent.
-
Probe Loading: Cells are washed and then incubated with a solution containing DCFH-DA.
-
Antioxidant Treatment: The compound of interest (e.g., this compound or tocopherol) is added to the cells.
-
Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce ROS generation.
-
Fluorescence Measurement: The fluorescence of DCF is measured over time using a microplate reader.
-
Data Analysis: The antioxidant activity is calculated based on the reduction in fluorescence in the presence of the antioxidant compared to the control.
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This is a common and rapid in vitro method to assess the radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity of the antioxidant.
Protocol Outline:
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The antioxidant compound is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and from this, the IC50 value can be determined.
Signaling Pathways and Mechanisms of Action
Tocopherol: Modulation of Protein Kinase C and PI3K/Akt Pathways
Tocopherol, particularly α-tocopherol, has been shown to exert its effects not only through direct radical scavenging but also by modulating key cellular signaling pathways.
-
Protein Kinase C (PKC) Inhibition: α-Tocopherol can inhibit the activity of Protein Kinase C, a crucial enzyme involved in cell proliferation, differentiation, and apoptosis. This inhibition is not related to its antioxidant properties but rather to a direct interaction with the enzyme or its regulatory components.
-
PI3K/Akt Pathway Modulation: Tocopherol can influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to cell survival and growth. By modulating this pathway, tocopherol can impact downstream processes such as cell proliferation and apoptosis.
Caption: Tocopherol's modulation of PKC and PI3K/Akt signaling pathways.
This compound: Antioxidant Action and Gene Expression
The primary mechanism of action for this compound is its potent antioxidant activity, which is conferred by the L-ascorbic acid moiety upon hydrolysis. Ascorbic acid is a powerful scavenger of a wide range of reactive oxygen species.
Furthermore, ascorbic acid and its derivatives have been shown to influence gene expression. This includes the upregulation of genes involved in collagen synthesis and the modulation of genes related to cell cycle progression. The enhanced stability of this compound may allow for more sustained effects on these cellular processes compared to the less stable L-ascorbic acid.
Caption: Mechanism of action for this compound.
Conclusion
Both this compound and tocopherol are potent antioxidants with distinct chemical properties and mechanisms of action. This compound, as a stable precursor to L-ascorbic acid, offers the potential for high cellular antioxidant activity. Tocopherol, in addition to its radical scavenging ability, demonstrates significant modulatory effects on key signaling pathways involved in cell growth and proliferation.
The choice between these two compounds will depend on the specific research or therapeutic context. For applications requiring high aqueous-phase antioxidant capacity and modulation of specific gene expression, this compound may be a superior choice. For applications targeting lipid peroxidation within cellular membranes and the modulation of PKC and PI3K/Akt signaling, tocopherol would be more appropriate. Further direct comparative studies are warranted to fully elucidate the relative potencies of these compounds in various biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Tocopherol protects keratinocytes against ultraviolet A irradiation by suppressing glutathione depletion, lipid peroxidation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to 5,6-O-Isopropylidene-L-ascorbic Acid in Experimental Research
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of 5,6-O-Isopropylidene-L-ascorbic acid, a stable derivative of Vitamin C, with its parent compound and other common alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in your research endeavors.
Performance Comparison: Stability and Antioxidant Efficacy
This compound was developed to address the inherent instability of L-ascorbic acid (Vitamin C), which is prone to oxidation. This modification enhances its stability in various experimental conditions, making it a valuable tool in cell culture and other applications where prolonged activity is required. The following tables summarize the comparative performance of this compound against L-ascorbic acid and other widely used derivatives.
Table 1: Comparison of Stability in Solution
| Compound | Chemical Structure | Key Stability Characteristics | Reference |
| L-Ascorbic Acid | Highly susceptible to oxidation, especially in aqueous solutions, accelerated by light, heat, and the presence of metal ions. | [1] | |
| This compound | The isopropylidene group protects the 5- and 6-hydroxyl groups, significantly increasing stability against oxidative degradation. | [2] | |
| Ascorbyl Palmitate | A lipophilic derivative, more stable in oil-based formulations but can still undergo hydrolysis. | [1][3] | |
| Magnesium Ascorbyl Phosphate (MAP) | A water-soluble and highly stable derivative at neutral pH, making it suitable for cosmetic and pharmaceutical formulations. | [1][4] |
Table 2: Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Key Findings | Reference |
| L-Ascorbic Acid | DPPH | 3.37 | Standard antioxidant with potent free radical scavenging activity. | [5] |
| This compound | Cellular Antioxidant Activity (CAA) | Not directly reported in comparative studies | Prodrugs of this compound exhibit significantly higher cellular antioxidant activity compared to L-ascorbic acid, attributed to improved cell permeability. | |
| Ascorbyl Palmitate | DPPH | Less effective than L-ascorbic acid in aqueous environments. | Its lipophilic nature makes it more effective in lipid-based systems. | [3] |
| Magnesium Ascorbyl Phosphate (MAP) | Not specified | Not directly reported in comparative studies | Acts as a stable precursor to Vitamin C, providing antioxidant effects upon conversion within the skin. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are protocols for common assays used to evaluate the antioxidant properties of Vitamin C and its derivatives.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds (this compound, L-ascorbic acid, etc.) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.
-
Methanol (or other suitable solvent) as a blank.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm.
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
Add a specific volume of each dilution to the wells of the 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5][6]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line.
-
Cell culture medium and supplements.
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution.
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator.
-
Test compounds at various concentrations.
-
Phosphate-buffered saline (PBS).
-
96-well black microplate with a clear bottom.
-
Fluorescence microplate reader.
Procedure:
-
Seed the cells in the 96-well black microplate and culture until they reach confluence.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with the test compounds and DCFH-DA solution for a specified time (e.g., 1 hour).
-
Wash the cells with PBS to remove the extracellular compound and DCFH-DA.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence at specified time intervals using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
The CAA value is calculated based on the area under the fluorescence curve, comparing the treated cells to the control cells.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of the role of this compound in biological systems.
Caption: Experimental workflow for comparing the antioxidant activity of ascorbic acid derivatives.
Role in Collagen Synthesis
Vitamin C is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of collagen.[7][8] The increased stability of this compound can ensure a sustained supply of ascorbic acid for this process in long-term cell culture experiments.
References
- 1. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E [ouci.dntb.gov.ua]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of vitamin C and its derivatives on collagen synthesis and cross‐linking by normal human fibroblasts | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Analysis: 5,6-O-Isopropylidene-L-ascorbic Acid and its Precursor, L-ascorbic Acid
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic distinctions between L-ascorbic acid and its isopropylidene derivative, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the spectroscopic properties of 5,6-O-Isopropylidene-L-ascorbic acid and its precursor, L-ascorbic acid (Vitamin C). The protection of the 5- and 6-hydroxyl groups as an isopropylidene acetal brings about distinct changes in the molecule's spectral characteristics. Understanding these differences is crucial for reaction monitoring, purity assessment, and structural elucidation in synthetic and analytical workflows. This guide presents a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented with a detailed experimental protocol for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound from L-ascorbic Acid
A common method for the synthesis of this compound involves the acid-catalyzed reaction of L-ascorbic acid with acetone or a related acetal-forming reagent.
Materials:
-
L-ascorbic acid
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
Hydrogen chloride (gas) or other suitable acid catalyst (e.g., polyphosphoric acid)
-
n-Hexane (for precipitation)
Procedure:
-
A mixture of L-ascorbic acid (e.g., 16 g) in acetone (e.g., 80 ml) and 2,2-dimethoxypropane (e.g., 18.8 ml) is stirred at room temperature.[1]
-
Dry hydrogen chloride gas is bubbled through the stirred mixture for a short period (e.g., 5-20 minutes).[1][2]
-
The reaction is stirred at room temperature for a specified time (e.g., 1 hour), and the progress can be monitored by thin-layer chromatography (TLC).[1][3]
-
Upon completion, the solvent volume is reduced under reduced pressure.
-
The product is precipitated by cooling the mixture in an ice bath or by the addition of a non-polar solvent like n-hexane.[2]
-
The resulting white precipitate of this compound is collected by filtration, washed with cold acetone, and dried.
Below is a workflow diagram illustrating the synthesis and subsequent spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic characterization.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectroscopic data for L-ascorbic acid and this compound.
¹H NMR Spectroscopy Data
The most significant difference in the ¹H NMR spectra is the appearance of signals corresponding to the isopropylidene group and the change in the chemical shifts and coupling patterns of the protons on the side chain.
| Proton Assignment | L-Ascorbic Acid (in D₂O) | This compound (in DMSO-d₆) | Key Observations |
| H-4 | ~4.94 ppm (d) | ~4.72 ppm (d) | The chemical shift of H-4 is slightly altered. |
| H-5 | ~4.06 ppm (m) | ~4.2-4.3 ppm (m) | The multiplet for H-5 shifts downfield. |
| H-6a, H-6b | ~3.76 ppm (m) | ~4.0-4.1 ppm (m) and ~3.8-3.9 ppm (m) | The protons at C-6 become diastereotopic and show distinct signals. |
| -CH₃ (isopropylidene) | N/A | ~1.3 ppm (s, 6H) | Two sharp singlets for the two methyl groups of the isopropylidene moiety appear. |
| -OH | Not typically observed in D₂O | Variable, broad signals | The hydroxyl protons are observable in aprotic solvents like DMSO-d₆. |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum of the product confirms the presence of the isopropylidene group with two additional carbon signals.
| Carbon Assignment | L-Ascorbic Acid | This compound | Key Observations |
| C-1 | ~176 ppm | ~174 ppm | Carbonyl carbon chemical shift is slightly affected. |
| C-2 | ~118 ppm | ~119 ppm | |
| C-3 | ~156 ppm | ~153 ppm | |
| C-4 | ~75 ppm | ~74 ppm | |
| C-5 | ~69 ppm | ~76 ppm | Significant downfield shift of C-5 due to acetal formation. |
| C-6 | ~62 ppm | ~65 ppm | Downfield shift of C-6. |
| C (isopropylidene) | N/A | ~109 ppm | Quaternary carbon of the isopropylidene group. |
| CH₃ (isopropylidene) | N/A | ~26 ppm, ~25 ppm | Two signals for the two methyl carbons. |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound shows characteristic bands for the newly formed acetal group, while retaining the key features of the ascorbic acid core.
| Functional Group | L-Ascorbic Acid (cm⁻¹) | This compound (cm⁻¹) | Key Observations |
| O-H stretch (hydroxyls) | Broad, ~3500-3200 | Broad, ~3400-3200 | The broad O-H stretching band is retained due to the remaining hydroxyl groups. |
| C=O stretch (lactone) | ~1750 | ~1760 | The lactone carbonyl stretch remains prominent. |
| C=C stretch (enol) | ~1674[4] | ~1670 | The enol C=C stretch is present in both compounds. |
| C-O-C stretch (acetal) | N/A | ~1380, ~1370 | Appearance of characteristic C-O-C stretching bands for the isopropylidene group. |
| C-H stretch (alkane) | ~2900-3000 | ~2990-2900 | Increased intensity of the C-H stretching region due to the methyl groups. |
Mass Spectrometry (MS) Data
Mass spectrometry provides clear evidence of the addition of the isopropylidene group through the change in the molecular ion peak.
| Parameter | L-Ascorbic Acid | This compound | Key Observations |
| Molecular Weight | 176.12 g/mol | 216.19 g/mol | The molecular weight increases by 40.07 g/mol , corresponding to the C₃H₄ unit of the isopropylidene group minus two hydrogen atoms. |
| Molecular Ion (M⁺) | m/z 176 | m/z 216 | The molecular ion peak in the mass spectrum shifts accordingly. |
| Key Fragments | m/z 116, 85, 71 | m/z 201 (M-CH₃), 158, 116 | The fragmentation pattern changes, with characteristic losses of a methyl group from the isopropylidene moiety. |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow of deducing the structure of this compound from the spectroscopic data and comparing it to its precursor.
Caption: Logical flow for structure confirmation via spectroscopy.
This comparative guide provides essential spectroscopic data and protocols for professionals working with L-ascorbic acid and its derivatives. The clear presentation of data in tabular format and the inclusion of detailed experimental and logical workflows aim to facilitate a deeper understanding and practical application of this knowledge in a research and development setting.
References
Evaluating the Pro-oxidant Potential of 5,6-O-Isopropylidene-L-ascorbic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-ascorbic acid (Vitamin C) is a well-known antioxidant that can exhibit pro-oxidant properties, particularly at high concentrations and in the presence of transition metals like iron and copper.[1] This paradoxical effect stems from its ability to reduce transition metal ions, which in turn catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide. 5,6-O-Isopropylidene-L-ascorbic acid, a derivative where the hydroxyl groups at the 5 and 6 positions are protected by an isopropylidene group, is designed to be more stable and less susceptible to oxidation than L-ascorbic acid.[2] While this modification enhances its shelf-life and stability, it is hypothesized that for it to exert a pro-oxidant effect, it would likely need to be hydrolyzed back to L-ascorbic acid within the cellular environment.[2]
This guide will delve into the theoretical pro-oxidant mechanism of this compound, compare it with the established pro-oxidant activities of L-ascorbic acid and other compounds, and provide detailed experimental protocols for researchers to quantitatively assess these properties in their own laboratories.
Comparative Analysis of Pro-oxidant Activity
The pro-oxidant activity of ascorbic acid and its derivatives is typically evaluated by measuring their ability to generate ROS, induce oxidative damage to macromolecules like DNA, and cause cytotoxicity in cell-based assays. The following tables summarize the available quantitative data for L-ascorbic acid and provide a framework for the potential evaluation of this compound.
Table 1: In Vitro Pro-oxidant Activity
| Compound | Assay | Key Findings | Reference |
| L-Ascorbic Acid | Fenton Reaction with Cr(VI) | Hydroxyl radical formation observed. | [2] |
| Hydroxyl Radical Generation (in the presence of copper ions) | Significant hydroxyl radical generation detected. | [3] | |
| Trolox | Fenton-like Reaction with Cr(VI) | No hydroxyl radical formation without the addition of H₂O₂. | [2] |
| This compound | Fenton Reaction | No data available. Expected to be low due to the protected 5,6-hydroxyl groups, unless hydrolyzed to L-ascorbic acid. |
Table 2: Cellular Pro-oxidant Activity (Cytotoxicity)
| Compound | Cell Line | IC50 / EC50 Value | Reference |
| L-Ascorbic Acid | Neuroblastoma | 0.13 – 0.45 mM | [4] |
| Human Lymphoma | ~0.5 mM | ||
| Oral Epidermoid Carcinoma (OECM-1) | ~10 mM (Sodium Ascorbate) | [5] | |
| This compound | Various | No direct cytotoxicity data related to pro-oxidant activity available. A prodrug derivative showed low toxicity in HaCaT cells. | [4] |
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the key signaling pathway involved in the pro-oxidant activity of ascorbic acid and standardized workflows for its evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]
- 3. Oxidative Status Determines the Cytotoxicity of Ascorbic Acid in Human Oral Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid: Antioxidant Activity and Ability to Permeate Silicone Membranes [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of 5,6-O-Isopropylidene-L-ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of 5,6-O-Isopropylidene-L-ascorbic acid, a lipophilic derivative of L-ascorbic acid (Vitamin C). By protecting the C5 and C6 hydroxyl groups, this modification enhances stability and cellular uptake, offering potential advantages over the parent compound. This document summarizes key experimental data, details relevant protocols, and visualizes associated signaling pathways to support further research and development.
In Vitro Effects: Enhanced Antioxidant Activity and Potential for Anticancer Efficacy
The primary in vitro advantage of modifying L-ascorbic acid is the enhancement of its stability and antioxidant capacity within a cellular environment. While direct comparative data for this compound is limited in publicly available literature, studies on its prodrugs provide significant insights into its potential.
Cellular Antioxidant Activity
A study on a prodrug of this compound, specifically 2-O-acyl-3-O-(1-acyloxyalkyl)-5,6-isopropylidene-l-ascorbic acid, demonstrated a significant increase in cellular antioxidant activity compared to L-ascorbic acid.
| Compound | Cell Line | Cellular Antioxidant Activity (CAA) vs. L-ascorbic acid |
| 2-O-acyl-3-O-(1-acyloxyalkyl)-5,6-isopropylidene-l-ascorbic acid | HaCaT (human keratinocytes) | ~30 times greater[1] |
| L-ascorbic acid | HaCaT (human keratinocytes) | Baseline |
Table 1: Comparison of Cellular Antioxidant Activity. This table highlights the significantly higher cellular antioxidant activity of a prodrug of this compound compared to L-ascorbic acid in HaCaT cells.
Physicochemical Properties
The isopropylidene group increases the lipophilicity of ascorbic acid, which is expected to improve its ability to cross cellular membranes.
| Compound | Solubility in 1-Octanol |
| 2-O-acyl-3-O-(1-acyloxyalkyl)-5,6-isopropylidene-l-ascorbic acid | More soluble than L-ascorbic acid[1] |
| L-ascorbic acid | Less soluble |
Table 2: Comparison of Lipophilicity. This table indicates the improved lipophilicity of a prodrug of this compound, suggesting enhanced membrane permeability.
Experimental Protocols
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
Principle: The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants present in the cells will quench the ROS, thereby reducing the fluorescence intensity.
Protocol Outline (for HaCaT cells):
-
Cell Seeding: Seed HaCaT keratinocytes in a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of this compound, L-ascorbic acid (as a comparator), and a vehicle control for a specified period (e.g., 1 hour).
-
Probe Loading: Wash the cells and incubate them with DCFH-DA solution.
-
Induction of Oxidative Stress: Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is determined by comparing the AUC of the treated cells to the control cells.
In Vivo Effects: Investigating Antitumor Potential
The in vivo effects of this compound are not as well-documented as its in vitro properties. However, based on the known mechanisms of high-dose ascorbic acid, it is hypothesized to exert antitumor effects through several pathways.
Potential Anticancer Mechanisms
High-dose ascorbic acid is known to have a pro-oxidant effect in the tumor microenvironment, leading to the generation of hydrogen peroxide (H₂O₂) and subsequent cancer cell death.[2] Additionally, ascorbic acid can regulate the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer progression.
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which requires O₂, Fe²⁺, and ascorbic acid as co-factors. Hydroxylated HIF-1α is then targeted for proteasomal degradation. In hypoxic tumor environments, PHD activity is inhibited, leading to HIF-1α stabilization and the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. By acting as a cofactor for PHDs, ascorbic acid can promote HIF-1α degradation even under hypoxic conditions, thereby inhibiting tumor growth.
Experimental Protocols
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Principle: Tumor cells are implanted into immunocompromised mice. After tumor establishment, the mice are treated with the test compound, a control compound (L-ascorbic acid), and a vehicle control. Tumor growth is monitored over time to assess the efficacy of the treatment.
Protocol Outline:
-
Cell Culture: Culture a suitable cancer cell line (e.g., human colon carcinoma) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size, measure their dimensions regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control (e.g., saline or a suitable solvent)
-
L-ascorbic acid
-
This compound (at one or more dose levels)
-
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Data Collection: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the antitumor efficacy.
Conclusion
This compound and its prodrugs show promise as more stable and potentially more effective alternatives to L-ascorbic acid, particularly in terms of cellular antioxidant activity. The enhanced lipophilicity of this derivative may lead to improved cellular uptake and bioavailability. While direct in vivo comparative data on its antitumor efficacy is still needed, the established role of ascorbic acid in modulating cancer-related signaling pathways, such as HIF-1α, provides a strong rationale for further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for future studies aimed at fully elucidating the therapeutic potential of this compound.
References
- 1. 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid: Antioxidant Activity and Ability to Permeate Silicone Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the design of ascorbic acid derivative-mediated drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03825A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5,6-O-Isopropylidene-L-ascorbic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 5,6-O-Isopropylidene-L-ascorbic acid, a derivative of L-Ascorbic acid (vitamin C).
Operational and Disposal Plan
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is imperative to handle and dispose of this chemical in a manner that ensures safety and compliance with all applicable regulations.
Quantitative Data Summary
While specific quantitative hazard data is limited due to its non-hazardous classification, the following table summarizes key physical and regulatory information.
| Property | Value | Reference |
| CAS Number | 15042-01-0 | [1][2] |
| Molecular Formula | C₉H₁₂O₆ | [1][2] |
| Molecular Weight | 216.19 g/mol | [1][2] |
| Melting Point | 210 °C (decomposes) | [2] |
| GHS Classification | Not a hazardous substance or mixture | |
| DOT Transportation | Non-hazardous for transportation | [1] |
| TSCA Status | Not on the EPA TSCA inventory; for R&D use only | [1] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedure should be followed for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Protective gloves.
-
Respiratory Protection: A NIOSH-approved respirator is required if dust is generated.[2]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection (Solid Waste)
-
If the material is spilled, avoid generating dust.[3]
-
Carefully sweep the solid material into a designated and clearly labeled chemical waste container.[4]
-
Ensure the container is tightly closed to prevent leakage or contamination.
Step 3: Waste Disposal
There are two primary recommended disposal methods for this compound. The choice of method depends on the capabilities of your institution's waste management facility and local regulations.
-
Method A: Landfill Disposal
-
As the substance is not classified as hazardous, it can typically be disposed of in a licensed industrial waste landfill.
-
The waste material must be disposed of in accordance with national and local regulations.[3] It is the responsibility of the waste generator to comply with all federal, state, and local rules.[1][5]
-
-
Method B: Incineration
-
An alternative disposal method is to dissolve or mix the material with a combustible solvent.
-
This solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Important Considerations:
-
Do Not Dispose in Drains: Under no circumstances should this chemical be allowed to enter drains, sewers, or waterways.[1][3]
-
Container Disposal: Dispose of the empty container as you would the unused product.[1][5][6] Do not mix with other waste.[3]
-
Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance.[1][5] The waste generator is ultimately responsible for proper waste characterization and disposal.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 5,6-O-Isopropylidene-L-ascorbic Acid
Essential safety and logistical information for the proper handling and disposal of 5,6-O-Isopropylidene-L-ascorbic acid is critical for ensuring a safe laboratory environment. This guide provides procedural, step-by-step instructions to mitigate risks and streamline your workflow when working with this compound.
For researchers, scientists, and drug development professionals, understanding the appropriate personal protective equipment (PPE), handling procedures, and disposal methods is paramount. Adherence to these guidelines will help in preventing contamination, accidental exposure, and ensuring the integrity of your experiments.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. Based on safety data sheets, the following equipment is recommended when handling this compound.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye Protection | Safety goggles with side-shields | Should be worn at all times in the laboratory to protect against splashes or airborne particles.[1] |
| Hand Protection | Protective gloves | Use chemically resistant gloves. Inspect gloves for any tears or punctures before use.[1] |
| Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Suitable respirator or dust mask | A NIOSH-approved N95 dust mask or a respirator should be used when handling the powder form to avoid inhalation. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is crucial for safety and efficiency.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as this compound and includes hazard information.
-
Ensure the Safety Data Sheet (SDS) is accessible.[1]
2. Storage:
-
Store in a tightly closed container in a dry and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage is in a cool and dark place.[2] For long-term stability, stock solutions can be stored at -20°C for one month or -80°C for six months.[3]
3. Preparation and Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to minimize dust generation.[1][2]
-
Avoid breathing dust, fumes, or vapors.[1]
-
Wash hands thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
4. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment.[1]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[2]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[1]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[1][2]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
1. Waste Identification:
-
All materials contaminated with this compound, including unused product, empty containers, and spill cleanup materials, should be considered chemical waste.
2. Waste Collection and Storage:
-
Collect waste in clearly labeled, sealed containers.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
3. Disposal Method:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2]
-
One option for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not allow the product to enter the environment, drains, or soil.[2]
-
Dispose of empty containers as unused product.[2]
Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations from receiving the chemical to its final disposal.
Caption: A logical workflow for the safe handling and disposal of chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
